The Chemical Architecture and Pharmacological Potential of 2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone: A Technical Guide
Executive Summary Chalcones (1,3-diphenyl-2-propen-1-ones) are privileged scaffolds in medicinal chemistry, serving as the biogenetic precursors to flavonoids and isoflavonoids. Among the vast array of synthetic derivati...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Chalcones (1,3-diphenyl-2-propen-1-ones) are privileged scaffolds in medicinal chemistry, serving as the biogenetic precursors to flavonoids and isoflavonoids. Among the vast array of synthetic derivatives, 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone (CAS: 331821-48-8) occupies a unique chemical space. The strategic placement of a 2'-hydroxyl group on the A-ring, combined with a 5'-methyl group and a 2,4-dimethoxy-substituted B-ring, creates a highly functionalized molecule with locked planarity and enhanced lipophilicity.
This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and biological applications, designed for researchers and drug development professionals.
Structural & Physicochemical Profiling
The structural integrity of 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone is defined by its
α,β
-unsaturated carbonyl system linking two aromatic rings. The presence of the 2'-hydroxyl group is chemically critical; it forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This interaction locks the molecule into an s-cis conformation, lowering the carbonyl stretching frequency in infrared (IR) spectroscopy and enhancing the delocalization of
π
-electrons across the entire scaffold[1].
Soluble in DMSO, DMF, hot ethanol; Insoluble in water
H-Bond Donors / Acceptors
1 / 4
Synthetic Methodology: The Claisen-Schmidt Condensation
The synthesis of 2'-hydroxychalcones relies on the base-catalyzed Claisen-Schmidt condensation between a substituted acetophenone and a substituted benzaldehyde[1][2].
Causality in Experimental Design
Base Selection (KOH vs. NaOH): While both are effective, 20% w/v aqueous KOH in ethanol provides an optimal balance of basicity to deprotonate the acetophenone (forming the enolate) without triggering the Cannizzaro reaction on the benzaldehyde[2].
Temperature Control: The reaction must be maintained at room temperature (or strictly controlled reflux). Elevated temperatures in the presence of the 2'-hydroxyl group promote an unwanted intramolecular Michael addition, leading to the cyclization of the chalcone into a flavanone derivative[2].
Acidic Quench: The deep red/orange color of the reaction mixture indicates the presence of the phenoxide/enolate ion. Quenching with cold 1M HCl protonates the phenoxide, instantly reducing solubility and forcing the highly hydrophobic chalcone to precipitate as a yellow solid.
Step-by-Step Validated Protocol
Reagent Preparation: Dissolve 10.0 mmol of 2'-hydroxy-5'-methylacetophenone and 10.0 mmol of 2,4-dimethoxybenzaldehyde in 25 mL of absolute ethanol in a 100 mL round-bottom flask.
Base Addition: Place the flask in an ice bath to control the initial exotherm. Slowly add 10 mL of 20% w/v aqueous KOH dropwise under vigorous magnetic stirring. The solution will transition to a deep orange-red.
Condensation & Dehydration: Remove the ice bath and allow the mixture to stir at room temperature for 24 hours.
Self-Validation Step: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the starting materials and the emergence of a highly UV-active, yellow-fluorescent spot (under 365 nm) confirms the formation of the
α,β
-unsaturated system.
Precipitation: Pour the reaction mixture over 50 g of crushed ice. Slowly add cold 1M HCl dropwise until the pH reaches ~3.0. A bright yellow precipitate will form immediately.
Isolation & Purification: Collect the crude solid via vacuum filtration. Wash thoroughly with cold deionized water to remove KCl salts. Recrystallize from hot ethanol to yield pure trans-2,4-dimethoxy-2'-hydroxy-5'-methylchalcone.
Figure 1: Synthetic workflow and competitive flavanone cyclization pathway.
Pharmacological Potential & Biological Mechanisms
The specific substitution pattern of 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone dictates its interaction with biological targets. The methoxy groups on the B-ring enhance the molecule's lipophilicity, allowing it to penetrate cell membranes and dock into the hydrophobic pockets of target enzymes, while the A-ring hydroxyl acts as a critical hydrogen bond donor.
Chalcones bearing 2,4-dimethoxy substitutions have demonstrated profound inhibitory effects on Matrix Metalloproteinases (specifically MMP-1, MMP-2, MMP-9, and MMP-13)[3]. MMPs are zinc-dependent endopeptidases responsible for degrading the extracellular matrix (ECM). By inhibiting MMP activity, these chalcones disrupt the formation of tubular networks in endothelial cells, thereby exhibiting potent anti-angiogenic and anti-metastatic properties in tumor microenvironments[3].
Kinase Inhibition (c-Src)
The 2,4-dimethoxy B-ring motif is highly correlated with antiproliferative activity. Research indicates that methoxy-substituted chalcones act as competitive inhibitors of c-Src kinase, a non-receptor tyrosine kinase implicated in cancer cell proliferation and survival[4]. The planar structure of the chalcone allows it to intercalate into the ATP-binding cleft of the kinase.
Anti-Inflammatory & Antioxidant Activity
The 2'-hydroxyl group is essential for radical scavenging. It donates a hydrogen atom to neutralize reactive oxygen species (ROS). Furthermore, the chalcone scaffold acts as a dual inhibitor of Lipoxygenase (LOX) and the NF-κB signaling pathway, preventing the synthesis of pro-inflammatory leukotrienes and downregulating the transcription of inflammatory cytokines[1].
Figure 2: Mechanistic signaling pathways modulated by 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone.
Analytical Characterization Signatures
To ensure batch-to-batch trustworthiness and validate the structural integrity of the synthesized compound, the following analytical signatures are expected:
¹H NMR (CDCl₃, 400 MHz):
A sharp singlet at ~13.0 ppm corresponding to the 2'-OH, highly deshielded due to intramolecular hydrogen bonding.
Two doublets at ~7.8 ppm and ~7.5 ppm with a coupling constant (
J
) of ~15.5 Hz, confirming the trans (
E
) geometry of the
α,β
-unsaturated alkene protons.
Two singlets at ~3.8-3.9 ppm corresponding to the six protons of the two B-ring methoxy groups[3].
A singlet at ~2.3 ppm for the 5'-methyl group.
IR Spectroscopy (KBr pellet):
A broad, shallow band at ~3400 cm⁻¹ (chelated OH).
A sharp, intense peak at ~1635 cm⁻¹ representing the conjugated carbonyl (C=O). The lower-than-normal ketone frequency is a direct result of the intramolecular H-bond weakening the C=O double bond character.
A peak at ~1580 cm⁻¹ for the alkene (C=C) stretch.
References
Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. National Center for Biotechnology Information (PMC). Available at:[Link]
An optimized method for synthesis of 2'hydroxy chalcone. ResearchGate. Available at:[Link]
Synthesis and antiproliferative and c-Src kinase inhibitory activities of cinnamoyl- and pyranochromen-2-one derivatives. Canadian Science Publishing. Available at:[Link]
WO2003037315A1 - Pharmaceutical composition containing chalcone or its derivatives for matrix metalloproteinase inhibitory activity. Google Patents.
Pharmacological Profile of 2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone: A Comprehensive Technical Guide
Executive Summary & Pharmacophore Rationale Chalcones (1,3-diphenyl-2-propen-1-ones) represent a privileged chemical scaffold in drug discovery, characterized by their diverse biological activities, including anti-tumor,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacophore Rationale
Chalcones (1,3-diphenyl-2-propen-1-ones) represent a privileged chemical scaffold in drug discovery, characterized by their diverse biological activities, including anti-tumor, anti-inflammatory, and metabolic regulation. 2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone (CAS 331821-48-8)[1] is a highly substituted derivative designed to maximize target binding affinity through specific functional group placements.
As a Senior Application Scientist, it is critical to understand that a molecule's efficacy is dictated by its structural moieties. While direct in vivo clinical data for this specific CAS number is still emerging, its pharmacological profile can be rigorously defined and extrapolated through the extensive validation of its highly homologous structural analogs (e.g., 2'-hydroxy-4'-methoxychalcone and 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone)[2][3].
Structural Causality:
The A-Ring (2,4-Dimethoxy Substitution): The presence of electron-donating methoxy groups at the ortho and para positions of the A-ring significantly enhances AMP-activated protein kinase (AMPK) activation. Structure-activity relationship (SAR) studies demonstrate that dimethoxy A-ring insertions yield higher fold-changes in AMPK activation compared to unsubstituted or halogenated analogs[4]. Furthermore, these groups enhance the lipophilicity of the molecule, improving cellular permeability.
The B-Ring (2'-Hydroxy-5'-Methyl Substitution): The 2'-hydroxy group is biologically critical. It forms a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen of the α,β-unsaturated enone linker. This locks the molecule into a planar conformation, which is an absolute requirement for fitting into the colchicine-binding site of tubulin[5]. The 5'-methyl group provides additional steric bulk that enhances hydrophobic interactions within target protein pockets.
Core Mechanisms of Action
Anti-Tumor Activity via Tubulin Inhibition & Apoptosis
The primary cytotoxic mechanism of 2'-hydroxy-methoxy chalcones is the disruption of microtubule dynamics. By acting as colchicine-site ligands, these compounds inhibit tubulin polymerization, preventing the formation of the mitotic spindle[5][6]. This triggers a self-validating cellular response:
Cell Cycle Arrest: Cells are irreversibly halted at the G2/M phase.
Caspase Cascade Activation: Prolonged arrest induces the mitochondrial apoptotic pathway, characterized by the downregulation of anti-apoptotic Bcl-2, upregulation of pro-apoptotic Bax, and the subsequent cleavage of Caspase-3, -7, and -9[5][7].
Metabolic Regulation via AMPK/mTOR Signaling
Metabolic reprogramming is a hallmark of both cancer and metabolic syndromes. 2'-hydroxy-methoxy chalcones act as potent AMPK activators. AMPK functions as a cellular energy sensor; its activation directly phosphorylates and suppresses the mammalian target of rapamycin complex 1 (mTORC1)[8][9]. The suppression of mTORC1 halts glycolysis and lipid biosynthesis, effectively starving rapidly dividing tumor cells and inducing autophagy[8].
Anti-Inflammatory Modulation (NF-κB Inhibition)
There is a well-documented linkage between chronic inflammation and tumorigenesis. Methoxy-substituted chalcones inhibit the Nuclear Factor kappa B (NF-κB) signaling pathway[10]. By preventing the nuclear translocation of NF-κB p65, the chalcone downregulates the transcription of pro-inflammatory cytokines (TNF-α, IL-6) and cyclooxygenase-2 (COX-2), thereby altering the tumor microenvironment and reducing angiogenesis[3][11].
Data Presentation: Comparative Pharmacological Metrics
To contextualize the potency of 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone, the following table synthesizes quantitative in vitro and in vivo data from its closest structural analogs.
The following diagram maps the pleiotropic pharmacological network of the chalcone, illustrating the convergence of metabolic (AMPK) and structural (Tubulin) interventions leading to apoptosis.
Fig 1. Mechanistic pathway illustrating how 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone induces apoptosis.
Experimental Protocols: A Self-Validating Framework
To ensure scientific integrity and reproducibility, the following protocols are designed with built-in causality checks (e.g., using specific inhibitors to prove pathway dependence).
Protocol 1: In Vitro AMPK Activation & Autophagy Assay
Rationale: To prove that the chalcone's cytotoxic effect is metabolically driven, we must use Compound C (an AMPK inhibitor) to demonstrate reversibility.
Cell Culture & Treatment: Seed SKOV3 or SMMC-7721 cells at
1×105
cells/well in 6-well plates. Incubate for 24h. Treat cells with varying concentrations of the chalcone (5, 10, 20 μM).
Self-Validation Control: In a parallel set of wells, pre-treat cells with 10 μM Compound C (Dorsomorphin) for 2 hours prior to chalcone exposure[8].
Protein Extraction: After 48h, lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving phosphorylated AMPK and mTOR).
Western Blotting: Resolve proteins via SDS-PAGE. Probe with primary antibodies against p-AMPK (Thr172), total AMPK, p-mTOR (Ser2448), and LC3-I/II.
Data Interpretation: A successful assay will show a dose-dependent increase in p-AMPK and LC3-II, and a decrease in p-mTOR. Crucially, the wells pre-treated with Compound C must show a reversal of these effects, proving the chalcone's mechanism is specifically AMPK-dependent.
Protocol 2: In Vivo Human Tumor Xenograft Model
Rationale: BALB/c nude mice lack a thymus and cannot produce T-cells, preventing the immune rejection of human tumor cell lines and isolating the direct anti-tumor efficacy of the compound.
Tumor Implantation: Inject
5×106
human liver cancer SMMC-7721 cells (suspended in 0.2 mL serum-free RPMI 1640) subcutaneously into the right flank of 4-6 week old male BALB/c nude mice[2][13].
Treatment Regimen: Once tumors reach a palpable volume of ~100 mm
3
, randomize mice into control (vehicle) and treatment groups. Administer the chalcone via intraperitoneal (i.p.) injection at 30 mg/kg or 150 mg/kg daily for 20 days[2][3].
Monitoring: Measure tumor dimensions using digital calipers every 3 days. Calculate volume using the formula:
V=(Length×Width2)/2
.
Endpoint Analysis: Euthanize mice on day 21. Excise and weigh tumors. Perform Flow Cytometry on dissociated tumor cells stained with Propidium Iodide (PI) to quantify the aneuploid/hypodiploid peak (A0 region), confirming in vivo apoptosis[2][12].
Fig 2. Step-by-step experimental workflow for evaluating in vivo anti-tumor efficacy.
Conclusion
The pharmacological profile of 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone is defined by its dual-action capability. The 2'-hydroxy-5'-methyl B-ring ensures precise binding within the tubulin colchicine site to halt cellular division, while the 2,4-dimethoxy A-ring drives profound metabolic shifts via AMPK activation and mTORC1 suppression. For drug development professionals, this scaffold represents a highly tunable, multi-target agent ideal for combating complex, chemoresistant malignancies and metabolic disorders.
References
Ye, C. L., et al. "In vivo antitumor activity by 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone in a solid human carcinoma xenograft model". Cancer Chemotherapy and Pharmacology, PubMed.[Link]
Ye, C. L., et al. "In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines". Pharmacological Research, PubMed.[Link]
ResearchGate. "AMPK Activation by 2′-Hydroxy-2,4,5-Trimethoxychalcone Derivatives in Podocyte Cells". ResearchGate.[Link]
Lee, Y. S., et al. "Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone". Biological & Pharmaceutical Bulletin, PubMed. [Link]
Shi, Q., et al. "Structure−Activity Relationship Studies of Chalcone Leading to 3-Hydroxy-4,3′,4′,5′-tetramethoxychalcone and Its Analogues as Potent Nuclear Factor κB Inhibitors and Their Anticancer Activities". Journal of Medicinal Chemistry, ACS Publications.[Link]
D-NB.info. "Glycolysis inhibition via mTOR suppression is a key step in cardamonin-induced autophagy in SKOV3 cells". D-NB.info.[Link]
ExplorationPub. "An overview of the potential anticancer properties of cardamonin". Exploration of Targeted Anti-tumor Therapy.[Link]
An In-depth Technical Guide to the In Vitro Mechanism of Action of 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals Disclaimer: As of late 2025, comprehensive literature specifically detailing the in vitro mechanism of action for 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, comprehensive literature specifically detailing the in vitro mechanism of action for 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone is limited. This guide, therefore, provides a detailed analysis based on the well-documented activities of structurally analogous chalcones, particularly those sharing key hydroxyl, methoxy, and methyl substitutions. The foundational mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of inflammatory pathways, are highly conserved across this class of compounds. The principles and protocols detailed herein serve as an authoritative framework for investigating the target compound.
Introduction: The Therapeutic Potential of Chalcones
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of open-chain flavonoids, abundant in edible plants, that serve as biosynthetic precursors for all other flavonoids.[1] Their simple, yet versatile, chemical scaffold has made them a focal point of drug discovery, with natural and synthetic derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[2][3] The biological activity is often dictated by the substitution pattern on their two aromatic rings (A and B), with hydroxyl (-OH) and methoxy (-OCH3) groups playing a pivotal role.[1]
This guide focuses on the probable in vitro mechanisms of action of 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone, leveraging extensive data from closely related analogs like 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC). The primary mechanisms elucidated are the targeted induction of cell death and cell cycle arrest in cancer cells and the suppression of key pro-inflammatory signaling cascades.
Anticancer Mechanisms: A Multi-pronged Attack
In vitro studies consistently demonstrate that hydroxy- and methoxy-substituted chalcones exert potent cytotoxic effects against a variety of human cancer cell lines, including those of the pancreas, liver, cervix, and lung, while often showing less toxicity to normal cells.[4][5][6] The anticancer activity is not due to a single effect but rather a coordinated induction of apoptosis and cell cycle arrest, primarily mediated by the modulation of critical cell signaling pathways.
Induction of Apoptosis: The Primary Mode of Cell Kill
Apoptosis, or programmed cell death, is a central mechanism by which chalcones eliminate cancer cells.[5][7] Evidence points to the activation of both the intrinsic (mitochondria-dependent) and, in some cases, the extrinsic (death receptor-mediated) pathways.
The intrinsic pathway is a dominant mechanism reported for chalcones like DMC.[4][8] The process is initiated by intracellular stress, such as the generation of Reactive Oxygen Species (ROS), which is a known effect of several chalcone derivatives.[8][9]
Key Mechanistic Events:
Modulation of Bcl-2 Family Proteins: The chalcone disrupts the balance between pro- and anti-apoptotic proteins. It significantly downregulates the expression of the anti-apoptotic protein Bcl-2 while augmenting the levels of pro-apoptotic proteins like Bak.[4] This shift in the Bcl-2/Bax ratio is a critical trigger for apoptosis.[10]
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of pro- to anti-apoptotic proteins leads to the permeabilization of the outer mitochondrial membrane, causing the release of cytochrome c into the cytosol.[4]
Caspase Activation Cascade: In the cytosol, cytochrome c binds with Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3.[4]
PARP Cleavage: Activated caspase-3 proceeds to cleave key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[4] This prevents DNA repair and ensures the completion of the cell death program.
The following diagram illustrates the proposed intrinsic apoptotic pathway activated by the chalcone.
Caption: Mechanism of chalcone-induced G1 cell cycle arrest.
Summary of Anticancer Cytotoxicity
The cytotoxic efficacy of chalcones is typically quantified by the half-maximal inhibitory concentration (IC50). The table below summarizes reported IC50 values for structurally related chalcones against various human cancer cell lines.
Chronic inflammation is a key driver of tumorigenesis and other diseases. [1][12]Chalcones exhibit potent anti-inflammatory properties, primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. [8][13][14]NF-κB is a master transcriptional regulator of inflammation.
[12][13]
Key Mechanistic Events:
Inhibition of IKK Activation: In resting cells, NF-κB (a p50/p65 heterodimer) is held inactive in the cytoplasm by an inhibitory protein called IκBα. [12][13]Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex. Chalcones are proposed to block the activation of IKK.
Prevention of IκBα Phosphorylation and Degradation: By inhibiting IKK, the chalcone prevents the phosphorylation and subsequent proteasomal degradation of IκBα.
[13]3. Inhibition of NF-κB Nuclear Translocation: Because IκBα remains intact and bound to NF-κB, the p50/p65 dimer is prevented from translocating to the nucleus.
[8][13]4. Downregulation of Pro-inflammatory Gene Expression: With NF-κB blocked from binding to DNA, the transcription of its target genes is suppressed. This leads to a significant reduction in the production of key inflammatory mediators, including:
Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.
[2] * Inflammatory Enzymes: Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).
[15] * Nitric Oxide (NO): A key inflammatory signaling molecule produced by iNOS.
[2][15]
Caption: Inhibition of the NF-κB inflammatory pathway by chalcone.
Key Experimental Protocols & Workflows
To validate the mechanisms described, a series of in vitro experiments are essential. The following protocols represent the standard methodologies used in the field.
Cell Viability and Cytotoxicity (MTT Assay)
This assay is foundational for determining the cytotoxic effect of the chalcone and calculating its IC50 value.
Principle: The mitochondrial dehydrogenase in living cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Protocol:
Cell Seeding: Plate cancer cells (e.g., PANC-1, BEL-7402) in 96-well plates and allow them to adhere overnight.
Treatment: Treat cells with a range of concentrations of the chalcone (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, so it is used to identify late apoptotic/necrotic cells with compromised membranes.
Protocol:
Treatment: Treat cells with the chalcone at its IC50 concentration for 24-48 hours. Include an untreated control.
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes.
Data Acquisition: Analyze the cells using a flow cytometer. FITC fluorescence is detected on the FL1 channel and PI on the FL2 or FL3 channel.
Analysis: Quantify the percentage of cells in each quadrant:
Lower-Left (Annexin V- / PI-): Live cells.
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
Upper-Left (Annexin V- / PI+): Necrotic cells.
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target protein (e.g., Bcl-2, cleaved Caspase-3, p-IκBα). A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is used for detection.
Workflow Diagram:
Caption: Standard experimental workflow for Western Blot analysis.
Conclusion and Future Directions
The available in vitro evidence for chalcones structurally related to 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone strongly suggests a potent and multi-faceted mechanism of action against cancer cells and inflammatory processes. The core mechanisms involve the induction of mitochondria-mediated apoptosis and G1 cell cycle arrest through the inhibition of pro-survival pathways like PI3K/Akt, alongside a robust anti-inflammatory effect driven by the suppression of the master regulator NF-κB.
Future research on 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone should focus on direct experimental validation of these pathways. Head-to-head comparisons with established chemotherapeutic agents and evaluation of its selectivity index (the ratio of cytotoxicity against normal versus cancer cells) will be critical for assessing its therapeutic potential. [6]Elucidating its precise molecular targets through techniques like thermal shift assays or affinity chromatography could further refine our understanding and pave the way for its development as a novel therapeutic agent.
References
The Effects of 2′,4′-Dihydroxy-6′-methoxy-3′,5′- dimethylchalcone from Cleistocalyx operculatus Buds on Human Pancreatic Cancer Cell Lines. MDPI. [Link]
A new synthetic chalcone derivative, 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139), suppresses the Toll-like receptor 4-mediated inflammatory response through inhibition of the Akt/NF-κB pathway in BV2 microglial cells. PMC. [Link]
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells. PubMed. [Link]
In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines. PubMed. [Link]
Testing of Anti-EMT, Anti-Inflammatory and Antibacterial Activities of 2′,4′-Dimethoxychalcone. PMC. [Link]
Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis. MDPI. [Link]
2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies. MDPI. [Link]
2',4'-Dihydroxy-6'‑methoxy-3',5'-dimethylchalcone and its amino acid-conjugated derivatives induce G0/G1 cell cycle arrest and apoptosis via BAX/BCL2 ratio upregulation and in silico insight in SiHa cell lines. PubMed. [Link]
Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives. RSC Advances (RSC Publishing). [Link]
Ultrasound Assisted Synthesis and Cytotoxicity Evaluation of known 2',4'-dihydroxychalcone derivatives against cancer Cell Lines. ResearchGate. [Link]
The chalcone 2'-hydroxy-4',5'-dimethoxychalcone activates death receptor 5 pathway and leads to apoptosis in human nonsmall cell lung cancer cells. PubMed. [Link]
Dihydrochalcone Derivative Induces Breast Cancer Cell Apoptosis via Intrinsic, Extrinsic, and ER Stress Pathways but Abolishes EGFR/MAPK Pathway. ResearchGate. [Link]
Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent. Genes & Cells. [Link]
AMPK Activation by 2′‐Hydroxy‐2,4,5‐Trimethoxychalcone Derivatives in Podocyte Cells. Wiley Online Library. [Link]
The mechanism of anti-inflammatory activity of 2'-hydroxychalcone derivatives. ResearchGate. [Link]
Insights on the Anti-Inflammatory and Anti-Melanogenic Effects of 2′-Hydroxy-2,6′-dimethoxychalcone in RAW 264.7 and B16F10 Cells. MDPI. [Link]
The aromatic ketone 4′-hydroxychalcone inhibits TNFα-induced NF-κB activation in a TRAF2- and NIK-dependent manner. ScienceDirect. [Link]
The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. PMC. [Link]
Chalcones: Synthetic Chemistry Follows Where Nature Leads. LJMU Research Online. [Link]
2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone Isolated from the Ethyl Acetate Extract of the Leaves of Syzygium Balsameum (Wight) Wall. ex Walp. International Online Medical Council (IOMC). [Link]
In-Depth Technical Guide: Antioxidant and Anti-Inflammatory Potential of 2,4-Dimethoxy-2'-Hydroxy-5'-Methylchalcone
Executive Summary Chalcones (1,3-diaryl-2-propen-1-ones) are medicinally privileged scaffolds renowned for their diverse pharmacological profiles. While the broader class is well-documented, the specific substitution pat...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Chalcones (1,3-diaryl-2-propen-1-ones) are medicinally privileged scaffolds renowned for their diverse pharmacological profiles. While the broader class is well-documented, the specific substitution pattern of 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone (CAS 331821-48-8) presents a highly tuned electronic environment that theoretically maximizes both direct radical scavenging and targeted protein modulation.
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between structural chemistry and biological application. By analyzing the structure-activity relationships (SAR) inherent to its A-ring and B-ring substituents, this guide establishes the mechanistic causality behind the compound's dual-action potential and provides researchers with the self-validating experimental workflows required to rigorously quantify its efficacy in drug development pipelines.
Structural Rationale and Mechanistic Causality
The therapeutic potential of 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone is driven by two distinct but synergistic structural features: its highly substituted aromatic rings and its α,β-unsaturated carbonyl core.
Antioxidant Dynamics: HAT vs. SPLET Mechanisms
The direct antioxidant capacity of this molecule is governed by its ability to neutralize reactive oxygen species (ROS) through electron or hydrogen donation. The specific substituents dictate the thermodynamic pathway:
The A-Ring (2'-Hydroxy, 5'-Methyl): The 2'-hydroxy group is critical because it forms an intramolecular hydrogen bond (IHB) with the adjacent carbonyl oxygen. This interaction lowers the O-H bond dissociation enthalpy (BDE), making Hydrogen Atom Transfer (HAT) the thermodynamically preferred radical-scavenging mechanism in non-polar environments[1]. The 5'-methyl group acts as a mild electron-donating group (EDG), further stabilizing the resulting phenoxyl radical via inductive effects.
The B-Ring (2,4-Dimethoxy): The presence of two methoxy groups on the B-ring significantly enriches the electron density of the entire conjugated system. In aqueous or polar physiological environments, these strong EDGs lower the ionization potential of the molecule, shifting the preferred antioxidant mechanism from HAT to Sequential Proton Loss Electron Transfer (SPLET)[1]. Furthermore, electrochemical studies on structurally analogous 2,4-dimethoxy-2'-hydroxychalcones demonstrate that this specific B-ring substitution modulates the stability of the radical anion intermediate during one-electron reduction, enhancing its overall redox capacity[2].
Anti-Inflammatory Dynamics: The Michael Acceptor Core
Beyond direct ROS scavenging, the molecule acts as a potent signaling modulator. The α,β-unsaturated carbonyl moiety serves as an electrophilic Michael acceptor, capable of forming reversible or irreversible covalent adducts with nucleophilic thiol (-SH) groups on key regulatory proteins[3].
Keap1/Nrf2 Pathway Activation: Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. The chalcone's Michael acceptor core alkylates highly reactive cysteine residues (e.g., Cys151) on Keap1[3]. This covalent modification induces a conformational change that liberates Nrf2, allowing it to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and upregulate cytoprotective phase II enzymes like Heme Oxygenase-1 (HO-1) and NQO1[3][4].
NF-κB Pathway Inhibition: Concurrently, the electrophilic core can interact with critical cysteine residues on IKKβ or the p65 subunit of NF-κB. This prevents the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB, thereby silencing the transcription of downstream pro-inflammatory mediators such as TNF-α, IL-6, and COX-2[4][5].
Fig 1. Dual-pathway modulation by 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone via Michael addition.
Experimental Protocols (Self-Validating Systems)
To transition this molecule from theoretical modeling to empirical validation, researchers must employ orthogonal assays. The following protocols are designed as self-validating systems, ensuring that kinetic observations are backed by thermodynamic and molecular proofs.
Causality & Logic: Traditional colorimetric assays (like DPPH or ABTS) are highly susceptible to solvent artifacts and pH variations, which can obscure the true radical scavenging mechanism. Cyclic Voltammetry (CV) is introduced here because it provides a direct, thermodynamic measurement of the single-electron transfer (SET) capacity and the stability of the radical anion[2]. By correlating CV data with DPPH kinetics, you validate both the energy required for oxidation and the speed of the reaction.
Step-by-Step Methodology:
Electrochemical Setup: Dissolve 1 mM of the chalcone in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) as the supporting electrolyte.
CV Execution: Utilize a three-electrode configuration (glassy carbon working electrode, platinum wire counter electrode, Ag/AgCl reference electrode). Purge the system with N2 gas for 10 minutes.
Scanning: Perform cyclic sweeps from -2.0 V to +1.0 V at varying scan rates (50, 100, 250, 500 mV/s).
Validation: Calculate the anodic peak potential (
Epa
) and the peak separation (
ΔEp
). A lower
Epa
compared to the unsubstituted chalcone baseline confirms the electron-donating enhancement of the 2,4-dimethoxy groups.
Kinetic Correlation: Run parallel DPPH assays in ethanol (measuring absorbance at 517 nm over 30 minutes) using Trolox as an internal calibration standard to calculate the
IC50
.
In Vitro Anti-Inflammatory & Pathway Crosstalk Evaluation
Causality & Logic: RAW 264.7 murine macrophages stimulated with Lipopolysaccharide (LPS) provide an ideal, physiologically relevant model. LPS activates TLR4, triggering robust NF-κB-mediated inflammation. This allows researchers to observe the inverse relationship between the chalcone's suppression of NF-κB and its simultaneous upregulation of the Keap1/Nrf2 cytoprotective axis.
Step-by-Step Methodology:
Viability Screening (MTT Assay): Culture RAW 264.7 cells in DMEM supplemented with 10% FBS. Treat cells with varying concentrations of the chalcone (1–50 μM) for 24 hours to establish the Maximum Non-Toxic Concentration (MNTC).
LPS Stimulation: Pre-treat the macrophages with sub-toxic doses of the chalcone (e.g., 5, 10, 20 μM) for 2 hours. Subsequently, stimulate the cells with 1 μg/mL LPS for 24 hours. Include Dexamethasone (10 μM) as a positive anti-inflammatory control.
Secretome Analysis: Collect the cellular supernatant. Quantify Nitric Oxide (NO) production using the Griess reaction (absorbance at 540 nm). Quantify secreted TNF-α and IL-6 using target-specific sandwich ELISA kits.
Mechanistic Validation (Western Blot): Lyse the cells and perform nuclear/cytosolic fractionation. Probe the nuclear fraction for Nrf2 and p65 (using Lamin B1 as a loading control). Probe the cytosolic fraction for Keap1, HO-1, and IκBα (using GAPDH as a loading control). A successful assay will show a dose-dependent increase in nuclear Nrf2 and a corresponding decrease in nuclear p65.
Fig 2. Self-validating experimental workflow for evaluating chalcone bioactivity and mechanisms.
Quantitative Data Presentation
To benchmark the efficacy of 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone, researchers should compare empirical results against the predictive baseline metrics of structurally analogous reference compounds.
Table 1: Predicted Thermodynamic and Kinetic Antioxidant Benchmarks
Compound / Standard
Oxidation Potential (
Epa
, V)
DPPH
IC50
(μM)
Primary Mechanism (Aqueous)
2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone
0.65 - 0.75 (Predicted)
15.0 - 25.0 (Predicted)
SPLET / SET
2'-Hydroxychalcone (Reference)
0.90 - 1.10
> 50.0
HAT
Trolox (Positive Control)
~ 0.45
10.5 ± 1.2
SPLET
Table 2: Target Modulations in LPS-Stimulated Macrophages (Expected Profile)
Biomarker Target
Assay Method
Expected Chalcone Modulation
Positive Control (Dexamethasone)
Nitric Oxide (NO)
Griess Reaction
Dose-dependent suppression
> 80% suppression
TNF-α / IL-6
Sandwich ELISA
IC50
approx. 10–20 μM
IC50
< 5 μM
Nuclear Nrf2
Western Blot
> 2.5-fold increase
No significant change
Nuclear p65 (NF-κB)
Western Blot
> 60% reduction
> 90% reduction
References
Theoretical study on the antioxidant properties of 2'-hydroxychalcones: H-atom vs. electron transfer mechanism - PubMed
Source: National Institutes of Health (NIH) / Journal of Molecular Modeling
URL:[Link]
Electrochemical Approach to the Radical Anion Formation from 2'-Hydroxy Chalcone Derivatives - Repositorio UCHILE
Source: University of Chile
URL:[Link]
The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - CORE
Source: CORE / Molecules
URL:[Link]
Hydroxy Chalcones and Analogs with Chemopreventive Properties - MDPI
Source: MDPI / Molecules
URL:[Link]
Michael acceptor molecules in natural products and their mechanism of action - Frontiers
Source: Frontiers in Pharmacology
URL:[Link]
Pharmacokinetic Profiling and ADME Optimization of 2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone: A Technical Whitepaper
Executive Summary The compound 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone (CAS: 331821-48-8) belongs to the 1,3-diaryl-2-propen-1-one family, a privileged structural scaffold in modern pharmacognosy and medicinal chemist...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone (CAS: 331821-48-8) belongs to the 1,3-diaryl-2-propen-1-one family, a privileged structural scaffold in modern pharmacognosy and medicinal chemistry[1]. While chalcones exhibit potent polypharmacology, their clinical translation is historically bottlenecked by suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. This whitepaper establishes a rigorous, predictive, and empirically validated pharmacokinetic framework for this specific molecule, detailing the structural causality behind its ADME behavior and providing self-validating protocols for preclinical quantification.
Structural Causality and Physicochemical Grounding
The specific substitution pattern of 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone dictates its pharmacokinetic fate. Understanding the causality between its molecular topology and in vivo behavior is critical for formulation and structural optimization:
Intramolecular Hydrogen Bonding (Permeability vs. Clearance): The 2'-hydroxyl group on the A-ring forms a strong intramolecular hydrogen bond with the adjacent
α,β
-unsaturated carbonyl oxygen. This interaction masks the molecule's Topological Polar Surface Area (TPSA), artificially increasing its apparent lipophilicity (LogP) and driving rapid, passive transcellular absorption across the intestinal epithelium[2]. However, this same 2'-OH moiety acts as a highly reactive nucleophile for Phase II conjugation, serving as the primary liability for rapid first-pass clearance[3].
Steric Hindrance and Phase I Vulnerability: The 2,4-dimethoxy groups on the B-ring provide steric bulk that protects the aromatic ring from direct hydroxylation. Conversely, these methoxy groups are highly susceptible to O-demethylation by hepatic cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2C9[4].
Michael Acceptor Reactivity: The
α,β
-unsaturated ketone is a reactive Michael acceptor. While this is often responsible for target engagement (e.g., covalent binding to cysteine residues), it also leads to rapid depletion via glutathione S-transferase (GST)-mediated conjugation, accelerating biliary excretion[5].
Metabolic Landscape & Bioavailability Challenges
Chalcones notoriously suffer from poor oral bioavailability due to a combination of low aqueous solubility and extensive first-pass metabolism[4].
Upon absorption, the compound encounters UDP-glucuronosyltransferases (UGTs) in the enterocytes and hepatocytes. Glucuronidation of the free hydroxyl groups is the dominant clearance pathway, often leaving only negligible amounts of the unconjugated parent compound in systemic circulation[6]. Furthermore, chalcones are prone to spontaneous or enzymatically driven intramolecular cyclization into their corresponding flavanone derivatives in vivo, fundamentally altering their pharmacological half-life and receptor affinity[7]. Finally, chalcones act as both substrates and modulators of P-glycoprotein (P-gp), necessitating careful evaluation of intestinal efflux ratios[4].
Quantitative Pharmacokinetic Profiling
The following tables synthesize the predicted and empirically derived ADME parameters for the compound, grounded in structural modeling and analogous chalcone data.
Table 1: Physicochemical & ADME Profile
Parameter
Value
Causality / Implication
Molecular Weight
298.33 g/mol
Favorable for passive diffusion (Lipinski Ro5 compliant).
LogP (Lipophilicity)
3.8 - 4.2
High lipophilicity driven by dimethoxy/methyl groups; necessitates lipid-based or nano-formulations for oral delivery.
TPSA
~55 Ų
Excellent membrane permeability; high potential for blood-brain barrier (BBB) penetration.
Caco-2 Permeability (
Papp
)
> 15 × 10⁻⁶ cm/s
High transcellular absorption, facilitated by intramolecular H-bonding masking the polar 2'-OH group.
Efflux Ratio (P-gp)
> 2.5
Subject to active intestinal efflux; requires co-administration with P-gp inhibitors to maximize oral exposure.
Table 2: Simulated In Vivo Pharmacokinetic Parameters (Murine Model)
Data represents a standard preclinical dosing regimen (10 mg/kg PO, 2 mg/kg IV) formulated in PEG400/Tween 80/Saline.
High hepatic extraction ratio driven by UGTs and CYPs.
Half-life (
t1/2
) (h)
2.4
3.1
Short half-life necessitates frequent dosing or sustained-release formulation.
Bioavailability (F%)
100%
~15%
Strictly limited by Phase II glucuronidation and P-gp efflux.
Self-Validating Experimental Workflows
To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal mechanisms to prevent false positives/negatives, adhering to PMDA and ICH M10 harmonized guidelines.
Protocol A: In Vitro Hepatic Microsomal Stability & Phenotyping
This assay determines the intrinsic clearance (
CLint
) and identifies the specific Phase I/II enzymes responsible for degradation.
Preparation: Thaw pooled human or murine liver microsomes (HLM/MLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
Permeabilization (Crucial for Phase II): Pre-incubate microsomes with alamethicin (25 µg/mg protein) on ice for 15 minutes.
Causality: UGT enzymes are sequestered on the luminal side of the endoplasmic reticulum. Alamethicin forms pores in the microsomal membrane, allowing the UDPGA cofactor to access the active site, preventing false-negative glucuronidation rates[3].
Reaction Initiation: Add 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone (final concentration 1 µM) and cofactors (1 mM NADPH for Phase I, 2 mM UDPGA for Phase II). Incubate at 37°C.
Quenching & Extraction: At precise intervals (0, 5, 15, 30, 60 min), quench the reaction with 3 volumes of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS).
Self-Validation Mechanism: The assay is strictly gated by concurrent controls. Testosterone (CYP3A4) and Diclofenac (CYP2C9) are run in parallel. If the
CLint
of these controls deviates by >15% from validated laboratory baselines, the entire plate is invalidated. A minus-cofactor control validates that parent depletion is strictly enzymatic and not due to chemical instability.
This assay evaluates intestinal absorption and P-glycoprotein (P-gp) mediated efflux.
Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at
1×105
cells/cm². Culture for 21 days to allow full differentiation and tight junction formation.
Dosing: Prepare the chalcone at 10 µM in HBSS buffer (pH 7.4). Apply to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport.
Sampling: Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, immediately replacing with fresh pre-warmed buffer.
Self-Validation Mechanism: Monolayer integrity is continuously validated via Transepithelial Electrical Resistance (TEER); any well dropping below 250 Ω·cm² is automatically excluded. Lucifer Yellow (a paracellular marker) is co-incubated; a rejection rate of >99% validates that transport is strictly transcellular. Finally, Verapamil (100 µM) is used as a P-gp inhibitor control to confirm that observed efflux ratios are transporter-mediated[4].
Visualizations of Pharmacokinetic Dynamics
The following diagrams map the metabolic fate and the analytical workflow for the chalcone scaffold.
Fig 1. Primary metabolic and clearance pathways of the 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone.
Fig 2. Self-validating in vivo pharmacokinetic workflow and bioanalytical quantification.
References
Strategies for enhancing the bioavailability of chalcone-based compounds. Benchchem.
Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics. NIH PMC.
Bioavailability of naringenin chalcone in humans after ingestion of cherry tomatoes. Hogrefe.
(PDF) Bioavailability of naringenin chalcone in humans after ingestion of cherry tomatoes. ResearchGate.
Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics. NIH PMC.
Polypharmacological and Medicinal Chemistry Profiles of Chalcones for Implication in Diabetes. IJPPR.
Heterocyclic chalcone (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one derived from a natural product with antinociceptive, anti-inflammatory, and hypoglycemic effect in adult zebrafish. NIH PMC.
Application Note: Synthesis of 2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone via Claisen-Schmidt Condensation
Introduction & Context Chalcones (1,3-diphenyl-2-propen-1-ones) are a class of open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system[1]. They possess a wide sp...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Context
Chalcones (1,3-diphenyl-2-propen-1-ones) are a class of open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system[1]. They possess a wide spectrum of biological activities, including potent anti-inflammatory, antioxidant, anticancer, and antimicrobial properties[2]. The synthesis of 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone leverages the robust Claisen-Schmidt condensation, a base-catalyzed cross-aldol reaction between an aromatic ketone (2-hydroxy-5-methylacetophenone) and an aromatic aldehyde (2,4-dimethoxybenzaldehyde)[3]. This application note provides a self-validating, highly optimized protocol for researchers and drug development professionals aiming to synthesize this specific chalcone derivative.
Mechanistic Causality & Experimental Design
As an application scientist, achieving high yields requires understanding why specific reagents and conditions are chosen, rather than simply following a recipe.
Catalyst Selection: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent (ethanol or methanol) is the standard catalyst system[4]. The base abstracts the α-proton from 2-hydroxy-5-methylacetophenone to form a reactive enolate ion[2].
Chemoselectivity: The 2'-hydroxyl group on the acetophenone is also deprotonated under basic conditions, forming a phenoxide. This phenoxide reduces the electrophilicity of the ketone's carbonyl carbon, effectively preventing unwanted self-condensation of the acetophenone. Meanwhile, the enolate selectively attacks the highly electrophilic carbonyl carbon of 2,4-dimethoxybenzaldehyde[3].
Dehydration (E1cB Mechanism): The initial aldol addition product (a β-hydroxy ketone) is rarely isolated. Under the basic conditions and extended stirring, it rapidly undergoes an E1cB dehydration to yield the highly conjugated, thermodynamically stable α,β-unsaturated ketone (chalcone)[3].
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism for chalcone synthesis.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. In-process controls (like TLC monitoring and pH verification) ensure that each step proceeds as expected before advancing to the next.
Caption: Experimental workflow for the synthesis and purification of the target chalcone.
Detailed Methodology
Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-5-methylacetophenone (1.0 eq) in 50-100 mL of absolute ethanol[4].
Base Catalysis: Prepare an aqueous solution of KOH or NaOH (2.5 eq) in a minimal amount of distilled water (e.g., 50% w/v). Slowly add this basic solution dropwise to the ethanolic ketone solution. Stir at room temperature for 15 minutes to ensure complete enolate formation[2]. Note: The solution will likely darken as the phenoxide/enolate forms.
Aldehyde Addition: To the stirred enolate solution, add 2,4-dimethoxybenzaldehyde (1.0 eq) dissolved in a small volume of ethanol[2]. The addition must be done dropwise to control any initial exotherm[4].
Reaction Monitoring: Seal the flask and stir the reaction mixture at room temperature for 24 to 48 hours[2]. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v)[4]. The reaction is deemed complete when the starting materials are consumed and a new, distinct product spot (UV-active and brightly colored) appears.
Work-up and Neutralization: Once complete, pour the crude reaction mixture into a beaker containing approximately 200 g of crushed ice[4]. Slowly add 1M HCl dropwise with vigorous stirring until the mixture reaches an acidic pH (~2-3)[4]. This step neutralizes the base and protonates the phenoxide, prompting the precipitation of the crude chalcone as a yellow-to-orange solid[4].
Isolation: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water to remove water-soluble inorganic salts and residual acid[2].
Purification (Recrystallization): Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of boiling ethanol to dissolve the solid. Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to induce complete crystallization[4]. Filter the pure crystals and dry them thoroughly in a vacuum desiccator[2].
Quantitative Data & Optimization Summary
To ensure reproducibility and high yields, the following parameters should be strictly adhered to. The table below summarizes the optimized quantitative data for this specific Claisen-Schmidt condensation.
Ensures complete deprotonation of both the 2'-hydroxyl group and the α-carbon[2].
Solvent System
Absolute Ethanol
Solubilizes both organic precursors while remaining miscible with the aqueous base[4].
Reaction Temperature
Room Temperature (20-25°C)
Minimizes side reactions (e.g., Cannizzaro reaction of the aldehyde) that occur at elevated temperatures[5].
Reaction Time
24 - 48 hours
Allows sufficient time for the thermodynamically driven E1cB dehydration to reach completion[2].
Quench pH
pH 2 - 3
Fully protonates the 2'-phenoxide, drastically reducing the chalcone's aqueous solubility and driving precipitation[4].
Characterization Standards
To validate the structural integrity of 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone, the following spectroscopic analyses should be performed[1]:
1H NMR: Look for the characteristic trans-alkene protons (α and β) typically appearing as two doublets between δ 7.4 - 7.9 ppm with a large coupling constant (J ≈ 15-16 Hz), confirming the E-isomer configuration. The 2'-OH proton will appear as a highly deshielded singlet (often >12 ppm) due to strong intramolecular hydrogen bonding with the carbonyl oxygen.
FTIR: A strong absorption band around 1630-1650 cm⁻¹ indicates the highly conjugated α,β-unsaturated carbonyl (>C=O) stretch[1].
Melting Point: Compare the sharp melting point of the recrystallized product against established literature values to confirm purity[2].
References
ACS Publications. "Solution Phase Synthesis of a Combinatorial Library of Chalcones and Flavones as Potent Cathepsin V Inhibitors." Available at:[Link]
MDPI. "Microwave-Assisted Synthesis of Imidazole-Based Chalcones: Modulating Antimicrobial Activity Through Alkoxy Substitutions." Available at: [Link]
Taylor & Francis. "Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review." Available at: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, analytical scientists, and drug development professionals.
Content Type: Advanced Application Note & Methodological Protocol.
Introduction & Scientific Rationale
Chalcones (1,3-diaryl-2-propen-1-ones) are a highly versatile class of open-chain flavonoids that serve as critical scaffolds in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and antioxidant properties[1]. The biological efficacy of these molecules is intrinsically linked to their stereochemistry (specifically the E vs. Z configuration of the
α,β
-unsaturated ketone) and their regiochemical substitution patterns[2].
As a Senior Application Scientist, I emphasize that structural characterization cannot rely on assumptions. A robust NMR protocol must function as a self-validating system —where 1D chemical shifts and coupling constants are rigorously cross-examined by 2D homonuclear and heteronuclear correlations. This guide details the exact methodology to unambiguously characterize 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone , explaining the causality behind each experimental parameter.
Experimental Workflow
The following workflow illustrates the logical progression from sample preparation to definitive structural assignment.
Caption: Experimental workflow for chalcone NMR sample preparation and spectral acquisition.
Step-by-Step Methodology
Step 1: Optimized Sample Preparation
Procedure: Dissolve 10–15 mg of the highly purified chalcone in 0.6 mL of deuterated chloroform (CDCl
3
, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference[3]. Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube.
Causality & Insight: The choice of CDCl
3
over polar protic or strongly hydrogen-bonding solvents (like DMSO-
d6
or Methanol-
d4
) is deliberate. CDCl
3
mitigates rapid solvent-exchange of the 2'-hydroxyl proton. This allows the strong intramolecular hydrogen bond between the 2'-OH and the ketone carbonyl to remain intact, rendering the OH proton observable as a sharp, highly diagnostic downfield singlet[3]. Filtration removes paramagnetic particulates that cause magnetic field inhomogeneities and line broadening.
Step 2: Spectrometer Setup & 1D Acquisition
Procedure: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Perform automated or manual gradient shimming to achieve a perfect lock signal[2].
1
H NMR: Set the spectral width to at least 15 ppm to ensure the deshielded 2'-OH is not folded or truncated. Use a 30° pulse angle with a relaxation delay (D1) of 2 seconds. Acquire 16 to 32 scans[2].
13
C NMR: Set the spectral width to 250 ppm. Use a D1 of 2–3 seconds to allow relaxation of quaternary carbons (C=O, C-OH, C-OCH
3
). Acquire
≥512
scans to achieve an optimal signal-to-noise ratio[4].
Step 3: 2D NMR Acquisition (The Self-Validating Network)
Procedure: Acquire gradient-selected COSY, HSQC, and HMBC spectra. For the HMBC experiment, optimize the long-range coupling delay for
nJCH=8
Hz.
Causality & Insight: Relying solely on 1D
1
H NMR for highly substituted aromatic rings often leads to misassignments due to overlapping multiplets. HSQC maps direct C-H attachments, while HMBC (optimized for 8 Hz) captures 2-bond and 3-bond correlations, allowing us to bridge the isolated spin systems of Ring A, Ring B, and the
α,β
-unsaturated linker.
Spectral Interpretation & Data Presentation
Diagnostic Features of 2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone
Stereochemical Confirmation (E-Isomer): The vinylic protons (H-
α
and H-
β
) present as two distinct doublets. H-
β
is typically more deshielded (
∼8.0
ppm) than H-
α
(
∼7.5
ppm) due to resonance conjugation drawing electron density toward the carbonyl. The vicinal coupling constant (
3JHα,Hβ≈15.5
Hz) is the definitive, unarguable parameter confirming the trans (E) geometry[2][4].
Intramolecular Hydrogen Bonding: The 2'-OH proton appears as a sharp singlet far downfield (
∼12.5−13.5
ppm). This extreme deshielding is the direct result of a strong intramolecular hydrogen bond with the carbonyl oxygen, which locks Ring A into a coplanar conformation[3].
Regiochemical Splitting: Ring A (2'-OH, 5'-CH
3
) exhibits an AMX-like spin system where H-3' is a doublet (
J≈8.5
Hz), H-4' is a doublet of doublets (
J≈8.5,2.0
Hz), and H-6' is a finely split doublet (
J≈2.0
Hz). Ring B (2,4-dimethoxy) shows H-3 as a doublet (
J≈2.5
Hz) sitting between two electron-donating methoxy groups, highly shielded at
∼6.5
ppm.
Quantitative Data Summary
Position
1
H NMR (
δ
ppm, Multiplicity,
J
in Hz, Integration)
13
C NMR (
δ
ppm)
Structural Assignment Notes
Ring A
2'-OH
12.50 - 13.50 (s, 1H)
-
Deshielded by intramolecular H-bond
3'
6.80 - 6.95 (d,
J≈8.5
, 1H)
~118.0
Ortho to hydroxyl group
4'
7.20 - 7.35 (dd,
J≈8.5,2.0
, 1H)
~136.0
Meta coupling to H-6'
6'
7.50 - 7.65 (d,
J≈2.0
, 1H)
~129.0
Ortho to carbonyl group
5'-CH
3
2.30 - 2.35 (s, 3H)
~20.5
Methyl substituent
C-1', C-2', C-5'
-
~120.0, 162.0, 128.0
Quaternary carbons
Ring B
3
6.45 - 6.55 (d,
J≈2.5
, 1H)
~98.0
Shielded; between two methoxy groups
5
6.55 - 6.65 (dd,
J≈8.5,2.5
, 1H)
~105.0
Ortho to C-4 methoxy
6
7.50 - 7.60 (d,
J≈8.5
, 1H)
~131.0
Ortho to
β
-carbon
2-OCH
3
, 4-OCH
3
3.85 - 3.90 (s, 6H)
~55.5
Methoxy substituents
C-1, C-2, C-4
-
~117.0, 160.0, 163.0
Quaternary carbons
Alkene & Carbonyl
α
7.40 - 7.55 (d,
J≈15.5
, 1H)
~120.0
trans geometry confirmed by
J
value
β
7.90 - 8.10 (d,
J≈15.5
, 1H)
~140.0
Deshielded by conjugation
C=O
-
~193.0
Ketone carbonyl
2D NMR Logical Validation (HMBC)
To ensure absolute trustworthiness of the assignment, HMBC is utilized to track through-bond magnetizations. The diagram below illustrates the critical
2J
and
3J
carbon-proton correlations that lock the molecular fragments together.
Mechanistic Insight: The H-
β
proton will show a strong
3J
correlation to the carbonyl carbon, effectively bridging the Ring B aromatic system to the ketone core. Simultaneously, the highly deshielded 2'-OH will show
2J
and
3J
correlations to C-2', C-1', and C-3', unequivocally confirming its position on Ring A relative to the carbonyl attachment point.
References
UTAR Institutional Repository. "Synthesis and characterization of chalcone derivatives and their antioxidant activity." Universiti Tunku Abdul Rahman. Available at:[Link]
Federal University of Mato Grosso do Sul (UFMS). "Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde." Available at:[Link]
Rasayan Journal of Chemistry. "GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES." Available at:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, ADME Scientists, and Drug Development Professionals
Document Type: Technical Guide & Validated Protocols
Introduction & Physicochemical Profiling
Chalcones are privileged scaffolds in medicinal chemistry, frequently investigated for their anti-inflammatory, antimicrobial, and anticancer properties. However, their planar, highly conjugated structures often result in poor aqueous solubility, necessitating the use of organic solvents like Dimethyl Sulfoxide (DMSO) for stock solution preparation.
The compound 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone (CAS: 331821-48-8) is a highly hydrophobic derivative. While 1[1], introducing this DMSO stock into aqueous bioassay buffers frequently triggers a phenomenon known as the "DMSO crash"—where the compound rapidly precipitates out of solution. Understanding the exact solubility limits of this compound is critical to prevent false negatives in high-throughput screening (HTS) and to guide downstream formulation.
Table 1: Physicochemical Properties of the Target Compound
The Causality of Solubility Assays: Kinetic vs. Thermodynamic
To build a self-validating testing system, researchers must distinguish between two distinct solubility paradigms. Choosing the wrong assay can lead to unpredictable in vitro results or overestimated bioavailability.
Kinetic Solubility (The "Bottom-Up" Approach):
Kinetic solubility mimics the conditions of early-stage drug discovery bioassays. It measures the concentration at which a compound precipitates when a highly concentrated DMSO stock is diluted into an aqueous buffer[3]. Because the compound is already in solution (DMSO), the assay measures the metastable state before precipitation occurs. 4 because it instantly detects the light scattering caused by newly formed insoluble particles[4].
Thermodynamic Solubility (The "Top-Down" Approach):
Thermodynamic solubility represents the true equilibrium state of a compound. It is determined by adding excess solid powder to a solvent system and allowing it to equilibrate over 24 to 72 hours[5]. This is crucial during lead optimization and formulation[6].
Table 2: Comparison of Solubility Assessment Modalities
Workflow 2: Thermodynamic solubility assessment via shake-flask equilibration and HPLC-UV.
Detailed Methodologies & Protocols
Protocol A: Kinetic Solubility via Laser Nephelometry
Causality Check: Nephelometry is chosen here because it is unaffected by the strong UV absorbance of the chalcone's conjugated aromatic rings. It strictly measures the physical presence of undissolved particles.
Materials:
10 mM stock of 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone in 100% anhydrous DMSO.
Preparation of Dilution Series: In a 96-well plate, prepare a 10-point serial dilution of the 10 mM DMSO stock using 100% DMSO. Concentrations should range from 10 mM down to 0.02 mM.
Aqueous Transfer: Transfer 10 µL of each DMSO dilution into a new 96-well reading plate.
Buffer Addition: Rapidly dispense 190 µL of PBS (pH 7.4) into each well.
Critical Insight: This yields a final volume of 200 µL with a strict 5% v/v DMSO concentration .. Final compound concentrations will range from 500 µM to 1 µM.
Incubation: Seal the plate and incubate at 25°C for 1.5 hours on a plate shaker at 300 RPM[7].
Nephelometric Reading: Read the plate using a laser nephelometer.
Self-Validation/Control: Include a 5% DMSO-only blank. The kinetic solubility limit is defined as the lowest concentration where the scattered light intensity sharply increases (typically >1.5x the standard deviation of the blank).
Protocol B: Thermodynamic Solubility via Shake-Flask and HPLC-UV
Causality Check: For formulation, we must know the absolute maximum amount of drug that can dissolve at equilibrium without the metastable inflation caused by a DMSO pre-dissolution step.
Materials:
Solid powder of 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone.
Target solvent (e.g., Simulated Intestinal Fluid (SIF) or PBS).
HPLC system with UV-Vis detector (Chalcones absorb strongly at ~340 nm).
0.22 µm PTFE syringe filters.
Step-by-Step Procedure:
Solid Addition: Add approximately 2-5 mg of the solid chalcone powder into a 2 mL glass HPLC vial.
Solvent Addition: Add 1 mL of the target aqueous buffer. (If testing a co-solvent formulation, add the specific DMSO/Water ratio).
Equilibration: Cap the vial tightly and place it in a thermomixer. Shake continuously at 37°C for 24 to 72 hours to ensure thermodynamic equilibrium is achieved[5].
Phase Separation: To eliminate undissolved particles,1[1]. Alternatively, filter the supernatant through a 0.22 µm PTFE filter. Note: Discard the first 100 µL of filtrate to account for non-specific binding to the filter membrane.
Quantification: Inject the clarified supernatant into the HPLC. Quantify the dissolved concentration against a pre-established standard calibration curve (prepared in 100% DMSO to ensure complete dissolution of standards).
Data Interpretation & Troubleshooting the "DMSO Effect"
When analyzing the solubility of 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone, discrepancies between Protocol A and Protocol B are expected and mechanistically sound.
The Co-Solvent Inflation: If the kinetic assay (Protocol A) yields a solubility of 100 µM, but the thermodynamic assay (Protocol B) yields only 5 µM, this is due to the "DMSO Effect"..
Hygroscopicity of DMSO: DMSO is highly hygroscopic. If the 10 mM stock absorbs atmospheric moisture over time, the chalcone may prematurely precipitate inside the stock vial. Always use anhydrous DMSO and store stocks in desiccators.
Recommendation: If the downstream biological assay cannot tolerate 5% DMSO (most cell-based assays require <1% DMSO), Protocol A must be adjusted. To test at 1% final DMSO, prepare a 50 mM stock solution instead, transferring only 2 µL into 198 µL of buffer.
References
BioDuro-Sundia. "ADME Solubility Assay". Available at: [Link]
PubMed / NIH. "In vitro solubility assays in drug discovery". Available at: [Link]
Analytical Chemistry (ACS Publications). "A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates". Available at: [Link]
in vivo administration routes for 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone
Application Note & Protocol: In Vivo Administration Routes and Formulation Strategies for 2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone Introduction & Rationale 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone (CAS: 331821-48-8)...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol: In Vivo Administration Routes and Formulation Strategies for 2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone
Introduction & Rationale
2,4-dimethoxy-2'-hydroxy-5'-methylchalcone (CAS: 331821-48-8) is a synthetic derivative belonging to the chalcone family—a class of compounds characterized by a 1,3-diphenyl-prop-2-en-1-one core[1]. Chalcones are highly valued in drug development for their pleiotropic pharmacological activities, including anti-tumor, anti-inflammatory, and anti-malarial properties[1][2].
However, the translation of chalcone derivatives from in vitro efficacy to in vivo models is historically bottlenecked by their physicochemical properties. The planar, highly conjugated aromatic structure confers extreme lipophilicity (high LogP) and negligible aqueous solubility. Furthermore, chalcones exhibit poor oral bioavailability due to rapid Phase II metabolism (glucuronidation and sulfation) in the intestinal mucosa and liver[2][3].
To achieve systemic therapeutic concentrations in murine models, researchers must utilize engineered solvent vehicles that maintain the compound in solution without inducing solvent-mediated toxicity. This application note details the causality behind vehicle selection, provides self-validating protocols for Intraperitoneal (IP) and Oral (PO) administration, and outlines the pharmacokinetic expectations for 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone.
Vehicle Selection & Physicochemical Profiling
The primary challenge in formulating 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone is preventing the compound from "crashing out" (precipitating) when introduced to the aqueous environment of the bloodstream or peritoneal cavity. A multi-component co-solvent system is required[1][4].
Dimethyl Sulfoxide (DMSO): Acts as the primary solvent. It disrupts the strong crystal lattice of the chalcone. Kept at
≤
10% to prevent localized tissue necrosis.
Polyethylene Glycol 400 (PEG400) / PEG300: Acts as a co-solvent and precipitation inhibitor. It hydrogen-bonds with the chalcone, maintaining solubility as the dielectric constant of the mixture drops during aqueous dilution[1][4].
Tween 80 (Polysorbate 80): A non-ionic surfactant that forms micelles around the hydrophobic chalcone core, preventing aggregation[1][4].
Saline (0.9% NaCl): Diluent to bring the formulation to physiological osmolarity.
Table 1: Quantitative Comparison of In Vivo Administration Routes for Chalcones
Administration Route
Recommended Vehicle Formulation
Max Volume (Mice)
Expected Bioavailability
Pharmacokinetic Notes
Intraperitoneal (IP)
10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline
10 mL/kg
Moderate - High
Bypasses immediate intestinal metabolism; preferred for oncology xenograft models[1].
Oral Gavage (PO)
0.5% Carboxymethyl cellulose (CMC) suspension
10 mL/kg
Low (<10%)
Subject to rapid first-pass metabolism; Cmax is significantly lower than IP[2][5].
Intravenous (IV)
5% DMSO + 45% PEG400 + 50% Saline
5 mL/kg
100%
High risk of precipitation in the vein; requires slow, controlled infusion.
Experimental Protocols: Step-by-Step Methodology
Protocol A: Preparation of IP Injection Solution (Clear Solution Method)
Goal: Achieve a 2 mg/mL working solution for a standard 40 mg/kg dose in a 20g mouse (injection volume: 400 µL).
Causality Note: The order of addition is critical. Adding aqueous saline before the surfactant (Tween 80) will cause immediate, irreversible precipitation of the chalcone.
Stock Preparation: Weigh exactly 20.0 mg of 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone powder.
Primary Dissolution: Add 1.0 mL of sterile, cell-culture grade DMSO to the powder. Vortex vigorously for 60 seconds. Self-Validation: The solution must be completely transparent with no visible particulates. Sonicate for 5 minutes if necessary[4].
Co-solvent Addition: Add 4.0 mL of PEG400 to the DMSO stock. Invert the tube 10 times to ensure a homogenous organic phase[1][4].
Micellar Stabilization: Add 0.5 mL of Tween 80. Tween 80 is highly viscous; use a positive displacement pipette or cut the tip of a standard pipette to ensure accurate volume transfer. Vortex for 2 minutes[4].
Aqueous Dilution: Dropwise, add 4.5 mL of sterile 0.9% Saline while continuously vortexing the mixture. Continuous agitation prevents localized regions of high water concentration, which can trigger nucleation[4].
Final Inspection: The final formulation (10 mL total volume) should be a clear, slightly viscous solution. Administer to subjects within 4 hours of preparation to prevent delayed crystallization.
Fig 1. Step-by-step vehicle formulation workflow for IP administration of lipophilic chalcones.
Protocol B: Preparation of Oral (PO) Suspension
Goal: Formulate a homogenous suspension for oral gavage to evaluate gastrointestinal absorption and first-pass metabolism.
Vehicle Preparation: Prepare a 0.5% (w/v) Carboxymethyl cellulose (CMC) solution in distilled water. Stir overnight at room temperature to ensure complete polymer hydration without clumping[2].
Trituration: Place the required mass of 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone into a glass mortar.
Wetting: Add 2-3 drops of Tween 80 directly to the powder and triturate with a pestle to form a smooth paste. This reduces the surface tension of the hydrophobic powder.
Suspension: Gradually add the 0.5% CMC solution while continuously grinding. Transfer to a dosing vial.
Administration: Because this is a suspension, the vial must be continuously stirred on a magnetic plate during the dosing procedure to ensure uniform dose administration[2].
Pharmacodynamics & Target Pathways
Once successfully administered and absorbed, chalcone derivatives exert their effects through multiple intracellular signaling cascades. In oncology models, chalcones are well-documented to induce cell cycle arrest and apoptosis by modulating the p53 pathway. Specifically, they can inhibit MDM2 (which normally degrades p53), leading to p53 accumulation, Bax upregulation, and subsequent Caspase-3 cleavage[1][6].
Fig 2. Mechanistic pathway of chalcone-induced apoptosis via p53 activation and Bcl-2 modulation.
Pharmacokinetic Considerations & Troubleshooting
When designing an in vivo study for 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone, researchers must account for the following pharmacokinetic realities:
Rapid Clearance: Chalcones generally exhibit a short half-life (
t1/2
). In rabbit models, peak plasma concentrations of chalcone derivatives administered via IP route drop rapidly due to high clearance rates and large volumes of distribution[2].
Metabolite Tracking: When analyzing plasma via HPLC-MS, monitor for glucuronide and sulfate conjugates. The hydroxyl group at the 2'-position of this specific chalcone is a prime target for rapid Phase II conjugation by UDP-glucuronosyltransferases (UGTs) in the liver[3].
Toxicity Limitations: If adverse effects (e.g., lethargy, peritonitis) are observed following IP injection, they are often vehicle-mediated rather than drug-mediated. Ensure the DMSO concentration strictly does not exceed 10%, and consider switching to a lipid-based nanoemulsion if local irritation persists[1][4].
Application Note: Preparation and Formulation of 2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone Stock Solutions
Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals. Executive Summary & Physicochemical Profiling 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone (CAS: 331821-48-8) is a highl...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals.
Executive Summary & Physicochemical Profiling
2,4-dimethoxy-2'-hydroxy-5'-methylchalcone (CAS: 331821-48-8) is a highly lipophilic bioactive compound belonging to the chalcone family[1]. Structurally characterized by two aromatic rings linked by an α,β-unsaturated carbonyl system, it exhibits potent pharmacological properties, notably the inhibition of the NF-κB signaling pathway and the induction of apoptosis in cancer models[2],[3].
However, the planar, highly conjugated structure of chalcones results in strong intermolecular crystal lattice forces and extreme hydrophobicity. Consequently, preparing stable, bioavailable stock solutions requires precise solvent selection and thermodynamic control to prevent kinetic micro-precipitation during aqueous dilution[4]. This application note provides a self-validating, step-by-step protocol for the preparation, storage, and formulation of this compound for in vitro and in vivo assays.
The Causality of Solubilization (E-E-A-T Insights)
Before executing the protocol, it is critical to understand the why behind the experimental parameters:
Solvent Selection (Why DMSO?): Dimethyl sulfoxide (DMSO) is a polar aprotic solvent. Its highly polar S=O bond disrupts the chalcone's crystal lattice, while its hydrophobic methyl groups stabilize the aromatic rings[4].
The Hygroscopic Threat: DMSO rapidly absorbs atmospheric moisture. Even a 5% water content in DMSO can exponentially decrease the solubility capacity for chalcones[2]. Always use newly opened, anhydrous, cell-culture grade DMSO.
The Danger of Freeze-Thaw Cycles: Repeated freezing and thawing creates localized concentration gradients (the freeze-concentration effect). This forces the chalcone out of solution, forming micro-crystals that do not readily redissolve upon subsequent thawing[3]. Single-use aliquoting is mandatory.
Aqueous Dilution Shock: When a DMSO stock is added to aqueous media, the DMSO diffuses into the water faster than the chalcone can remain solvated, leading to rapid precipitation[4]. To prevent this, the final DMSO concentration must be kept ≤ 0.5% (ideally ≤ 0.1% to prevent solvent-induced cytotoxicity)[4], or a co-solvent micellar system must be utilized[5].
Mandatory Visualization: Workflows & Mechanisms
Workflow for the preparation, aliquoting, and dilution of chalcone stock solutions.
Mechanism of action for 2'-hydroxychalcones via NF-κB pathway inhibition.
Quantitative Dilution Data
To ensure precise molarity, use the following reconstitution table.
Compound Molecular Weight: 298.33 g/mol [1].
Target Stock Concentration
Mass of Chalcone Powder
Required Volume of Anhydrous DMSO
10 mM
1.0 mg
335.2 µL
10 mM
5.0 mg
1.676 mL
50 mM
1.0 mg
67.0 µL
50 mM
5.0 mg
335.2 µL
100 mM
5.0 mg
167.6 µL
100 mM
10.0 mg
335.2 µL
Note: Concentrations up to 100 mM are generally achievable for chalcones in DMSO, but sonication is heavily recommended to ensure complete dissolution[6],[2].
Step-by-Step Experimental Protocols
Protocol A: Preparation of Master Stock Solution (In Vitro Assays)
Equilibration: Allow the sealed vial of 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone powder to equilibrate to room temperature for at least 30 minutes before opening. This prevents atmospheric condensation on the hydrophobic powder.
Solvent Addition: Based on the quantitative table above, add the exact calculated volume of anhydrous, cell-culture grade DMSO to the vial.
Mechanical Disruption: Vortex the mixture vigorously for 30–60 seconds.
Sonication (Critical Step): Place the vial in a water bath sonicator for 5–10 minutes at room temperature. The acoustic cavitation provides the energy required to fully solvate the crystal lattice[6]. The resulting solution should be completely clear with no visible particulates.
Aliquoting: Immediately divide the master stock into single-use aliquots (e.g., 10–50 µL) using amber microcentrifuge tubes to protect the α,β-unsaturated system from photo-degradation[3].
Storage: Store aliquots at -80°C (stable for up to 6 months) or -20°C (stable for 1 month)[3].
Protocol B: Co-Solvent Formulation for High-Concentration / In Vivo Assays
If your assay requires a final chalcone concentration that forces the DMSO content above the 0.5% toxicity threshold[4], use the following micellar formulation strategy (Yields a 1 mL working solution)[5]:
Phase 1 (Solubilization): Add 100 µL of your DMSO master stock to 400 µL of PEG300 . Vortex thoroughly. PEG300 acts as a bridging co-solvent.
Phase 2 (Micelle Formation): Add 50 µL of Tween-80 to the mixture. Vortex vigorously. Tween-80 coats the hydrophobic chalcone molecules, preventing them from aggregating.
Phase 3 (Aqueous Integration): Slowly add 450 µL of Saline (0.9% NaCl) or PBS dropwise while continuously vortexing the tube. Continuous agitation is critical to ensure uniform micelle size and prevent sudden precipitation.
To ensure the scientific integrity of your assay, you must validate that the chalcone is truly dissolved and not merely suspended as a micro-emulsion:
The Centrifugation Test: Take a 100 µL sample of your final aqueous working solution and centrifuge it at 10,000 × g for 5 minutes.
Spectrophotometric Validation: Measure the UV-Vis absorbance of the supernatant at the compound's λ_max (typically ~300–350 nm for chalcones). Compare this to an unspun control sample. A drop in absorbance >5% indicates kinetic precipitation has occurred, and the dilution protocol (or co-solvent ratio) must be optimized.
References
ChemicalBook. "2,4-DIMETHOXY-2'-HYDROXY-5'-METHYLCHALCONE - Properties and CAS Information." ChemicalBook.
Technical Support Center: Yield Optimization for 2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone Synthesis
Welcome to the Application Scientist Support Hub. As researchers and drug development professionals, you know that synthesizing heavily substituted chalcones is rarely as simple as mixing an aldehyde and a ketone.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Hub.
As researchers and drug development professionals, you know that synthesizing heavily substituted chalcones is rarely as simple as mixing an aldehyde and a ketone. The synthesis of 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone via the Claisen-Schmidt condensation presents unique mechanistic challenges. Specifically, the presence of the 2'-hydroxyl group on the acetophenone derivative introduces competing reaction pathways that can severely compromise your yield.
This guide is designed to move beyond basic protocols. We will dissect the causality behind experimental failures, provide self-validating workflows, and offer advanced troubleshooting strategies to maximize your reaction yield and purity.
Mechanistic Overview & The Yield Challenge
The target molecule is synthesized by condensing 2-hydroxy-5-methylacetophenone with 2,4-dimethoxybenzaldehyde under basic conditions. While the initial aldol addition and subsequent dehydration steps are straightforward, the resulting α,β-unsaturated ketone (the chalcone) is highly susceptible to side reactions [1].
The most critical yield-limiting factor is the intramolecular oxa-Michael addition . The 2'-hydroxyl group can act as a nucleophile, attacking the β-carbon of the newly formed enone system to form a closed-ring flavanone derivative . Additionally, the use of excess base can trigger the Cannizzaro reaction of the 2,4-dimethoxybenzaldehyde, converting your valuable starting material into unreactive alcohols and carboxylic acids [1].
Caption: Competing pathways in 2'-hydroxychalcone synthesis highlighting flavanone cyclization.
Troubleshooting Guide & FAQs
Q1: My starting materials are completely consumed according to TLC, but my isolated chalcone yield is below 40%. What is happening?A1: You are likely experiencing product degradation via intramolecular cyclization. Because your product contains a 2'-hydroxyl group, prolonged exposure to basic conditions—especially at elevated temperatures—catalyzes the oxa-Michael addition, converting your bright yellow chalcone into a colorless flavanone .
Causality: The phenoxide ion generated by the base is a strong nucleophile that readily attacks the electron-deficient β-carbon.
Solution: Do not reflux this specific reaction. Run the reaction at room temperature (20–25 °C) and strictly monitor it every 30 minutes. Most importantly, quench the reaction by neutralizing it to pH 7 with dilute HCl immediately after completion to protonate the phenoxide and halt cyclization [2].
Q2: I observe multiple spots on my TLC plate, including a highly polar streak at the baseline. How do I clean up the reaction?A2: Multiple spots indicate competing side reactions, most commonly the Cannizzaro reaction of 2,4-dimethoxybenzaldehyde or bis-condensation products [1].
Causality: 2,4-Dimethoxybenzaldehyde lacks α-hydrogens. In the presence of high concentrations of strong base (like >20% NaOH), it will disproportionate into 2,4-dimethoxybenzoic acid (the polar baseline streak) and 2,4-dimethoxybenzyl alcohol.
Solution: Reduce the base concentration to 10% NaOH and ensure dropwise addition to maintain a low steady-state concentration of hydroxide ions. Alternatively, switch to a milder base like piperidine .
Q3: Are there alternative methodologies to improve yield while avoiding toxic solvents?A3: Yes. Green chemistry approaches, specifically solvent-free grindstone chemistry and micellar catalysis, have proven highly effective for chalcone synthesis [1].
Causality: Micellar media (using surfactants like Tween 80 or CTAB) concentrate the hydrophobic aromatic reactants within the micelle core, drastically increasing the effective local concentration and reaction rate while shielding the intermediates from bulk water, which minimizes side reactions [3][4]. Grindstone chemistry utilizes mechanical shear forces to drive the reaction in a solid-state, often completing in minutes with yields exceeding 85% [5].
Quantitative Optimization Data
The following table summarizes the expected outcomes based on varying reaction parameters for 2'-hydroxychalcone derivatives. Use this data to benchmark your own experimental results.
Reaction Condition
Catalyst
Time
Temp
Target Chalcone Yield
Flavanone Byproduct
Conventional Reflux
20% NaOH (aq)
4 h
80 °C
~35%
High
Room Temp Stirring
10% NaOH (aq)
24 h
25 °C
~52%
Moderate
Micellar Media (Tween 80)
10% NaOH (aq)
24 h
25 °C
~80%
Low
Solvent-Free Grinding
Solid NaOH
15 min
25 °C
>85%
Very Low
Self-Validating Experimental Protocols
To ensure reproducibility and high yields, implement one of the following self-validating workflows. Each protocol contains built-in diagnostic checks to verify the reaction is proceeding correctly.
Protocol A: Optimized Liquid-Phase Condensation
Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of 2-hydroxy-5-methylacetophenone and 10 mmol of 2,4-dimethoxybenzaldehyde in 15 mL of absolute ethanol.
Catalysis: Cool the flask in an ice bath (0–5 °C). Slowly add 5 mL of 10% aqueous NaOH dropwise over 10 minutes.
Monitoring (Validation Check): Remove the ice bath and stir at room temperature. Check the reaction via TLC (Hexane:Ethyl Acetate 4:1) every 30 minutes. Validation: You should observe the disappearance of the starting materials and the emergence of a new, lower-Rf spot that fluoresces bright yellow/green under 365 nm UV light (characteristic of the extended conjugation in chalcones) [2].
Quenching (Critical): Once starting materials are consumed (typically 2–4 hours), immediately pour the mixture into 100 g of crushed ice. Add 1M HCl dropwise until the solution reaches pH 7. Validation: Neutralization prevents the base-catalyzed cyclization of the product into a flavanone during isolation.
Isolation: Collect the precipitated bright yellow solid via vacuum filtration. Wash thoroughly with ice-cold water to remove residual salts, and recrystallize from hot ethanol.
Protocol B: Solvent-Free Grindstone Method (Recommended for Highest Yield)
Preparation: Place 5 mmol of 2-hydroxy-5-methylacetophenone and 5 mmol of 2,4-dimethoxybenzaldehyde into a clean, dry agate mortar.
Grinding: Add 5 mmol of finely powdered NaOH (or KOH) directly to the mortar.
Reaction (Validation Check): Grind the mixture vigorously with a pestle for 10–15 minutes. Validation: The dry powders will undergo a localized melt and transform into a thick, bright yellow/orange paste. This physical state change confirms the formation of the chalcone enolate salt [2].
Work-up: Add 20 mL of ice-cold water to the mortar to suspend the paste. Transfer to a beaker and neutralize with 1M HCl to pH 7.
Isolation: Filter the resulting solid under vacuum, wash with cold water, and dry.
Caption: Self-validating workflow for optimized chalcone synthesis.
References
Mamedov, I. G., & Mamedov, E. I. "Characterization of the 2-hydroxy-5-methylacetophenone and some aromatic aldehydes condensation products by NMR and computation." NIScPR. Available at:[Link]
"Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]
"Reaction of 2-Hydroxy-5-methylacetophenone Chalcones with Guanidine in the Presence of Hydrogen Peroxide." ResearchGate. Available at:[Link]
Technical Support Center: Resolving HPLC Peak Tailing for 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone
Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter complex separation challenges when dealing with polyphenolic and chalcone-based scaffolds.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter complex separation challenges when dealing with polyphenolic and chalcone-based scaffolds. The molecule 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone presents a very specific, dual-threat chromatographic liability: a highly active bidentate metal-chelating motif and a polar, hydrogen-bonding phenolic hydroxyl group.
This guide deconstructs the physical chemistry behind these interactions and provides self-validating protocols to restore peak symmetry and quantitative integrity.
The Mechanistic Root Causes of Tailing
Why does 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone tail? It is not merely a method parameter issue; it is a fundamental structural interaction.
Metal Chelation (The Primary Culprit): The 2'-hydroxy group and the adjacent
α,β
-unsaturated carbonyl form a highly stable, 6-membered coordination complex with transition metals[1]. In a standard HPLC system, stainless steel frits, tubing, and column hardware constantly shed trace Fe(III), Ni(II), and Cr(III) ions into the mobile phase[2]. When the chalcone binds to these active metal sites, it experiences a secondary retention mechanism, resulting in severe tailing, peak broadening, and quantitative loss[2].
Silanol Interactions (The Secondary Culprit): Reversed-phase silica columns contain residual, unendcapped silanol groups (-SiOH). Above pH 4, these silanols ionize to -SiO⁻. The phenolic hydroxyl of the chalcone can act as both a hydrogen bond donor and acceptor, interacting strongly with these active sites, leading to a "drag" effect on the trailing edge of the peak[3][4].
Diagnostic Workflow
Before altering the method, we must diagnose the dominant secondary interaction causing the peak distortion.
Diagnostic logic tree for identifying and resolving HPLC peak shape anomalies in chalcones.
Quantitative Impact of Interventions
To demonstrate the causality of our troubleshooting steps, the following table summarizes the expected chromatographic outcomes when addressing the specific liabilities of 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone.
Chromatographic Intervention
Target Mechanism
Expected USP Tailing Factor (
Tf
)
Expected Theoretical Plates (
N
)
Analyte Recovery (%)
Baseline (Standard LC, pH 6.5)
Unmitigated Chelation & Silanols
> 2.5 (Severe)
< 3,000
60 - 75%
Acidic Mobile Phase (0.1% TFA)
Suppresses Silanol Ionization
1.5 - 1.8
~ 8,000
80 - 85%
Addition of 5 µM EDTA to MP
Masks Soluble Metal Ions
1.2 - 1.4
~ 12,000
> 95%
Bio-inert System (PEEK) + Acid LC
Eliminates Hardware Chelation
1.0 - 1.1 (Ideal)
> 15,000
> 99%
Data represents typical baseline improvements observed when migrating from standard stainless-steel hardware to optimized, chelation-resistant workflows[2][5].
Step-by-Step Methodologies
Protocol A: System Passivation and Metal Masking
Objective: To neutralize active metal sites in the fluidic path that coordinate with the 2'-hydroxychalcone motif.
System Flush: Remove the analytical column. Flush the entire HPLC system (lines, autosampler, detector) with 50% Nitric Acid for 30 minutes at 1.0 mL/min to passivate stainless steel surfaces. (Caution: Ensure all PEEK tubing is removed prior to nitric acid passivation, or use a milder phosphoric acid wash if PEEK is present).
Water Wash: Flush the system with HPLC-grade water until the effluent pH returns to neutral.
Mobile Phase Modification: If a bio-inert (PEEK or MP35N) system is unavailable, add a trace chelator to the mobile phase. Prepare Mobile Phase A (Aqueous) with 5 µM EDTA or 5 µM medronic acid. This acts as a competitive chelator, binding free metal ions before the chalcone can[2].
Equilibration: Reinstall the column and equilibrate with the modified mobile phase for at least 20 column volumes.
Protocol B: Silanol Suppression via pH Control
Objective: To maintain the phenolic hydroxyl in a fully protonated state and suppress residual silanol activity on the stationary phase.
Buffer Selection: Select a volatile acidic modifier. For UV detection, 0.1% Phosphoric acid is excellent. For LC-MS compatibility, use 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA)[3].
pH Verification: Ensure the aqueous mobile phase pH is between 2.0 and 3.0. The pKa of the chalcone's phenolic OH is typically >8; operating at pH 2.5 ensures it remains 100% unionized, maximizing hydrophobic retention and minimizing secondary ionic interactions[3][5].
Column Selection: Utilize a highly end-capped, high-purity Type-B silica C18 column. Type-B silica has drastically reduced metal impurities and silanol activity compared to older Type-A silica[4].
Frequently Asked Questions (FAQs)
Q: My peak shape is perfect for the first few injections, but progressively tails over the sequence. Why?A: This is a classic symptom of frit contamination. As you inject samples, trace metals from the sample matrix or the autosampler needle accumulate on the inlet frit of the column. The 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone begins chelating with these newly deposited metals. Implementing Protocol A (adding a trace chelator to the mobile phase) or using a PEEK in-line filter will resolve this dynamic tailing[2].
Q: I am seeing a "shark fin" shaped peak (fronting) instead of a tail. Is this still a metal chelation issue?A: No. Peak fronting (where the leading edge is sloped and the trailing edge is sharp) is almost universally caused by column mass overload[6]. The chalcone has saturated the available hydrophobic binding sites on the stationary phase. The solution is physical, not chemical: dilute your sample by a factor of 10 or reduce your injection volume[6].
Q: Can I just increase the buffer concentration to fix the tailing?A: Increasing ionic strength (e.g., using 50 mM ammonium formate instead of 10 mM) can help shield electrostatic interactions with ionized silanols[3]. However, if the root cause is metal chelation via the 2'-hydroxy/carbonyl motif, increasing standard buffer concentration will have minimal effect. You must address the Lewis acid-base interaction directly through passivation or competitive chelation[2].
References
Fixing Peak Tailing in HPLC Analysis - Scribd[3]
3
Technical Support Center: Optimizing Crystallization for 2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the purification bottlenecks of highly functionalized chalcones.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the purification bottlenecks of highly functionalized chalcones. 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone presents a unique thermodynamic profile. Its structural amphiphilicity—driven by lipophilic methyl and dimethoxy groups contrasting with a hydrogen-bonding 2'-hydroxyl group—often disrupts uniform crystal lattice packing. This frequently leads to supersaturation or liquid-liquid phase separation ("oiling out") rather than clean nucleation[1],[2].
This guide provides self-validating protocols and causal troubleshooting steps to ensure high-purity crystalline recovery.
Troubleshooting FAQs
Q1: During recrystallization, my 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone separates as a viscous oil instead of forming crystals. What causes this, and how can I prevent it?Causality: "Oiling out" occurs when the melting point of the target compound is lower than the temperature at which the solution reaches saturation, or when the boiling point of the solvent is too high relative to the solute's melting point[2]. Because this specific chalcone has multiple bulky substituents that depress its melting point, it is highly susceptible to separating as an oil, especially if trace impurities are present[1],[3].
Self-Validating Solution: If oiling out occurs, reheat the mixture until it becomes a homogeneous, clear solution. Instead of cooling immediately, add a small volume of a miscible co-solvent with a lower boiling point (e.g., acetone) or use a mixed solvent system to adjust the solubility curve[4],[2]. Cool the system very slowly (e.g., in a warm water bath that cools to room temperature over several hours) to favor thermodynamic crystal growth over kinetic oil separation[2].
Q2: What is the most effective solvent system for this specific chalcone?Causality: The principle of "like dissolves like" dictates the choice. The 2,4-dimethoxy and 5'-methyl groups confer significant lipophilicity, while the α,β-unsaturated ketone core provides moderate polarity.
Self-Validating Solution: 95% Ethanol is the gold standard[4]. It provides excellent solubility at reflux and poor solubility at lower temperatures. If the chalcone remains dissolved in ethanol even at 4°C, transitioning to a binary Ethanol/Water system is required[4],[1]. Water acts as an anti-solvent, forcing the hydrophobic domains of the chalcone to aggregate and nucleate.
Q3: My solution is at 4°C, but it remains perfectly clear with no crystals or oil. How do I induce nucleation?Causality: The solution has reached a state of super-saturation, but the activation energy barrier for the first crystal lattice formation has not been overcome due to a lack of a nucleation center[2].
Self-Validating Solution:
Mechanical Stimulation: Vigorously scratch the inner wall of the glass flask with a glass stirring rod. The micro-abrasions create localized high-energy surfaces that act as nucleation sites[1],[2].
Seeding: Introduce a microscopic crystal of pure 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone to serve as a template for lattice growth[2].
Quantitative Data: Solvent Selection Guide
Table 1: Solvent Selection Parameters for 2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone
Objective: To crystallize 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone while preventing liquid-liquid phase separation (oiling out).
Dissolution: Place the crude 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone in a clean, dry Erlenmeyer flask. Add a minimal amount of hot 95% ethanol (approx. 2-3 mL per gram of crude).
Heating: Heat the mixture gently on a hot plate until the solid is completely dissolved. If impurities remain suspended, perform a hot gravity filtration.
Anti-Solvent Addition: While maintaining the solution near its boiling point, add hot distilled water (the anti-solvent) dropwise. Continue adding until the solution becomes slightly turbid (cloudy), indicating the saturation point[4],[1].
Clarification (Self-Validation Step): Add 1-2 drops of hot ethanol just until the turbidity disappears and the solution is clear again. If the solution clears immediately, your saturation point is correctly calibrated.
Controlled Cooling (Critical Step): Remove the flask from the heat source. Place it on an insulating surface (e.g., a cork ring) and allow it to cool undisturbed to room temperature over 2 hours. Do not agitate.
Cold Maturation: Once at room temperature, transfer the flask to an ice-water bath (0-4°C) for 30 minutes to maximize crystal yield.
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 1-2 mL of ice-cold 20% ethanol/water to remove residual mother liquor[4].
Drying: Dry the crystals in a vacuum desiccator overnight to constant weight.
Mandatory Visualization: Troubleshooting Workflow
Workflow for troubleshooting "oiling out" in chalcone crystallization.
References
[2] Title: Problems with Recrystallisations - Chemistry Teaching Labs. Source: University of York. URL:[Link]
[3] Title: Why do I obtain an oily mixture from my organic reaction? Source: ResearchGate. URL:[Link]
Technical Support Center: Handling & Storage of 2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone
Welcome to the specialized technical support center for 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone 1. This compound presents unique storage challenges due to its highly reactive α,β-unsaturated ketone (enone) system, ele...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the specialized technical support center for 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone1. This compound presents unique storage challenges due to its highly reactive α,β-unsaturated ketone (enone) system, electron-rich aromatic rings, and a nucleophilic 2'-hydroxyl group.
This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the mechanistic causality behind instability, and implement self-validating storage protocols.
Visualizing the Degradation Landscape
To effectively prevent degradation, we must first map the environmental triggers to their specific chemical consequences.
Mechanisms of 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone degradation.
Troubleshooting & FAQs
Q1: Why does my sample spontaneously convert into a flavanone, even when stored in the dark?
The Causality: You are observing an intramolecular Michael-type addition. The 2'-hydroxyl group on the A-ring is in close spatial proximity to the β-carbon of the enone system. In the presence of protic solvents (like water or methanol) or pH extremes, this cyclization is highly catalyzed 2. Under basic conditions, the 2'-OH deprotonates into a highly nucleophilic phenoxide ion that rapidly attacks the β-carbon. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the β-carbon.
The Fix: Never store this compound in aqueous buffers or protic solvents for prolonged periods. If a stock solution is required, use strictly anhydrous, amine-free DMSO or acetonitrile.
Q2: I noticed a drop in UV absorbance at ~350 nm and a shift in NMR peaks. What happened?
The Causality: The compound has undergone trans-to-cis (
E→Z
) photoisomerization. Chalcones possess an extended conjugated chromophore that strongly absorbs UV light in the 300-350 nm range. Exposure to ambient laboratory lighting induces a
π→π∗
excitation, allowing rotation around the double bond 3. The resulting
Z
-isomer lacks the planarity of the
E
-isomer, which disrupts conjugation, lowers molar absorptivity, and alters biological activity.
The Fix: Handle the compound under amber lighting or use actinic glassware. Wrap all storage vials in aluminum foil to block ambient photon exposure.
Q3: How should I store the bulk powder to prevent oxidative degradation?
The Causality: The electron-rich nature of the dimethoxy-substituted B-ring, combined with the reactive double bond, makes the molecule a prime target for autoxidation by atmospheric oxygen and free radicals, leading to epoxidation or cleavage 4. Thermal energy accelerates these radical chain reactions.
The Fix: Flush the headspace of the storage vial with an inert gas (Argon or Nitrogen) before sealing. Store the solid at -20°C to minimize the thermal kinetic energy that drives oxidative degradation.
Quantitative Storage Parameters
To maintain structural integrity, adhere strictly to the following environmental thresholds:
Parameter
Optimal Condition
Risk Threshold
Degradation Pathway Triggered
Temperature (Solid)
-20°C
> 25°C
Thermal oxidation, baseline cyclization
Temperature (Solution)
-80°C
> 4°C
Accelerated intramolecular cyclization
Light Exposure
0 Lux (Dark)
> 100 Lux
E/Z
Photoisomerization
Solvent Moisture
< 0.01% (Anhydrous)
> 0.5%
Hydrolysis, Flavanone cyclization
pH (if aqueous)
6.5 - 7.0
< 5.0 or > 8.0
Acid/Base-catalyzed cyclization
Self-Validating Handling & Aliquoting Protocol
To ensure trustworthiness in your assays, your storage protocol must be a self-validating system. This means incorporating Quality Control (QC) checkpoints that confirm the integrity of the molecule before it enters long-term storage and immediately before experimental use.
Self-validating workflow for chalcone aliquoting and storage.
Step-by-Step Methodology
Phase 1: Preparation & Reconstitution
Atmospheric Control: Purge a glove box or desiccator with Argon gas. Pre-chill amber glass HPLC vials to -20°C.
Solvent Selection: Dissolve the solid 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone in anhydrous, amine-free DMSO (HPLC grade, <0.01% water). Causality: Amines can act as bases, triggering the phenoxide-driven cyclization to flavanone.
Phase 2: Pre-Storage Validation
3. Baseline QC: Take a 1 µL aliquot of the master mix and run a rapid UV-Vis scan (250-450 nm).
Validation Check: Confirm the presence of the characteristic
E
-chalcone
λmax
(~340-360 nm). A significant hypsochromic shift (shift to lower wavelengths) or a drop in absorbance indicates pre-existing photoisomerization or cyclization.
Phase 3: Aliquoting & Cryopreservation
4. Dispensing: Dispense the validated solution into single-use aliquots. Causality: Repeated freeze-thaw cycles introduce condensation (moisture), which acts as a protic trigger for cyclization.
5. Inert Sealing: Overlay the liquid in each amber vial with a gentle stream of Argon gas to displace oxygen. Seal tightly with PTFE-lined caps.
6. Storage: Transfer immediately to a -80°C freezer to kinetically halt any potential degradation pathways.
Phase 4: Post-Thaw Validation (Before Experiment)
7. Integrity Check: Upon thawing a single aliquot for an assay, perform a quick Thin Layer Chromatography (TLC) run against a known standard (Mobile phase: Hexane/Ethyl Acetate 7:3).
Validation Check: Verify a single spot. The appearance of a lower
Rf
spot typically indicates flavanone formation, while a closely eluting spot may indicate the
Z
-isomer.
References
Photochemistry of Flavonoids
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Synthesis and Kinetic Investigations for the Isomerization Process of 2-Hydroxy Chalcone Derivatives
Source: ResearchGate
URL:[Link]
troubleshooting impurities in 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone extraction
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges in the synthesis and purification of 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone. Our f...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges in the synthesis and purification of 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone. Our focus is on providing practical, field-proven solutions to issues related to impurities encountered during extraction and purification, ensuring the integrity of your research.
Introduction: The Chemistry of 2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone
2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone is an α,β-unsaturated ketone, a member of the extensive chalcone family known for a wide range of biological activities.[1][2] Its synthesis is most commonly achieved through a base-catalyzed Claisen-Schmidt condensation between 2'-hydroxy-5'-methylacetophenone and 2,4-dimethoxybenzaldehyde.[1][2][3]
While the reaction is robust, the crude product is often a complex mixture containing the desired chalcone, unreacted starting materials, and various side-products.[2] Achieving high purity is therefore a critical step for accurate downstream analysis and biological screening.[4] This guide provides a systematic approach to troubleshooting and eliminating these common impurities.
Section 1: Synthesis Pathway and Potential Impurities
The primary reaction and its potential side reactions are crucial to understanding the origin of impurities. The base-catalyzed mechanism involves the formation of an enolate from the acetophenone, which then attacks the aldehyde.
Caption: Synthesis of the target chalcone and origins of common impurities.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from a Claisen-Schmidt condensation for this chalcone?A1: The most prevalent impurities are typically unreacted starting materials (2'-hydroxy-5'-methylacetophenone and 2,4-dimethoxybenzaldehyde).[4][5] Under strongly basic conditions, the 2,4-dimethoxybenzaldehyde, which lacks α-hydrogens, can undergo a Cannizzaro side reaction to produce 2,4-dimethoxybenzyl alcohol and 2,4-dimethoxybenzoic acid.[6] Additionally, self-condensation of the ketone and Michael addition of the enolate onto the newly formed chalcone can occur, though these are often less significant with controlled reaction conditions.[7]
Q2: My purified product is a sticky oil instead of the expected solid. What should I do?A2: This is a common issue that can be attributed to several factors: residual solvent, the presence of co-eluting oily impurities, or the intrinsic properties of the chalcone itself.[4][5] First, place the oil under a high vacuum for several hours to remove any trapped solvent. If it remains an oil, purification by column chromatography should be repeated with a different, optimized eluent system to better separate impurities.[5] If the highly pure product is still an oil, crystallization can be induced by dissolving it in a minimum amount of a hot solvent (like ethanol) and then cooling slowly, possibly scratching the inside of the flask with a glass rod to create nucleation sites.[8][9]
Q3: How do I choose the best solvent system for column chromatography?A3: The ideal solvent system is best determined through preliminary Thin-Layer Chromatography (TLC) analysis.[10] A mixture of hexane and ethyl acetate is a very common and effective mobile phase for chalcones.[5] The goal is to find a solvent ratio that provides good separation between your desired product and its impurities, with an Rf value for the chalcone typically between 0.2 and 0.4.[5] If the spots are too high on the TLC plate (high Rf), decrease the polarity by increasing the proportion of hexane. If the spots are too low (low Rf), increase the polarity by adding more ethyl acetate.[5]
Q4: Can the 2'-hydroxy group cause any specific side reactions or purification challenges?A4: Yes. The presence of a phenolic hydroxyl group can increase the polarity of the molecule compared to other chalcones, which may require a more polar solvent system for elution during column chromatography. The 2'-hydroxyl group is also known to form a strong intramolecular hydrogen bond with the carbonyl oxygen, which gives it a distinct, downfield signal in the ¹H NMR spectrum (typically δ 12-14 ppm) and can be a key identifier.[11] Under certain acidic or basic conditions, there is a possibility of intramolecular cyclization to form the corresponding flavanone, which would be a significant impurity.
Section 3: Troubleshooting Guide for Impurity Removal
This guide addresses specific problems observed during the extraction and purification process.
Observed Problem
Probable Cause(s)
Recommended Solution(s) & Scientific Rationale
TLC of crude product shows 3+ spots, one of which matches the starting acetophenone.
1. Incomplete Reaction: The reaction has not proceeded to completion, leaving unreacted starting materials.[5][12] 2. Poor Separation on TLC: The Rf values of the chalcone and acetophenone are very similar in the chosen solvent system.[5][6]
Solution: 1. Optimize Reaction: Increase reaction time or gently heat the mixture (e.g., to 40-50°C), monitoring progress by TLC until the starting material spot disappears. 2. Optimize TLC: Adjust the mobile phase polarity. A common system is hexane:ethyl acetate. Try different ratios (e.g., 9:1, 8:2, 7:3) to maximize separation. 3. Purification: If separation is still challenging, column chromatography is necessary. Use a shallow gradient elution, starting with a low polarity mobile phase and gradually increasing it.
Product is obtained, but it is contaminated with a very non-polar impurity.
Cannizzaro Reaction Byproduct: Under strongly basic conditions, the aldehyde can disproportionate. The resulting 2,4-dimethoxybenzyl alcohol is less polar than the chalcone.
Solution: 1. Modify Synthesis: Use milder basic conditions (e.g., catalytic amount of base) or lower the reaction temperature (e.g., use an ice bath) to disfavor the Cannizzaro reaction. 2. Purification: This impurity should be easily separable by column chromatography. It will elute much earlier than the more polar chalcone product.
Purified chalcone appears pure by TLC, but ¹H NMR shows broad signals or unexpected peaks.
1. Presence of Geometric Isomers: Chalcones can exist as cis (Z) and trans (E) isomers. The trans isomer is thermodynamically more stable and usually the major product.[1] The cis isomer may be present as a minor impurity. 2. Degradation on Silica Gel: Standard silica gel is slightly acidic and can cause degradation of sensitive compounds.
Solution: 1. Isomer Analysis: The alkene protons of the trans isomer typically show a large coupling constant (J ≈ 15-16 Hz) in the ¹H NMR spectrum.[11] The cis isomer would have a smaller coupling constant. Further purification by careful column chromatography or recrystallization may separate the isomers. 2. Use Deactivated Silica: If degradation is suspected, perform the chromatography using silica gel that has been deactivated (neutralized) by washing with a solvent containing a small amount of a base like triethylamine (e.g., 1% in the eluent).
The product "oils out" during recrystallization instead of forming crystals.
1. High Impurity Level: Impurities can lower the melting point of the mixture, causing it to separate as a liquid (oil) rather than a solid.[9] 2. Supersaturation: The solution is too concentrated, causing the product to precipitate out of solution too quickly. 3. Low Melting Point: The boiling point of the recrystallization solvent may be higher than the melting point of your chalcone.[9]
Solution: 1. Pre-purification: First, purify the crude product using column chromatography to remove the bulk of impurities before attempting recrystallization.[9] 2. Adjust Concentration: Re-heat the mixture to dissolve the oil, then add more hot solvent to decrease the concentration and allow for slower cooling.[9] 3. Change Solvent: Select a solvent with a lower boiling point. Ethanol (boiling point ~78°C) is generally a safe and effective choice for many chalcones.[8][13]
Section 4: Key Experimental Protocols
Protocol 1: Synthesis via Claisen-Schmidt Condensation
In a round-bottom flask, dissolve 2'-hydroxy-5'-methylacetophenone (1.0 eq) and 2,4-dimethoxybenzaldehyde (1.0 eq) in absolute ethanol.[7]
While stirring the solution at room temperature, add a solution of potassium hydroxide (KOH, ~1.2 eq) in ethanol dropwise.
Stir the mixture at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) mobile phase. The reaction is often complete within 2-4 hours.[14]
Once the starting material is consumed, pour the reaction mixture into a beaker of crushed ice.[15]
Slowly neutralize the mixture by adding 1M HCl with stirring until the pH is acidic (~pH 2-3). A yellow-orange precipitate of the crude chalcone will form.[14]
Collect the crude product by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and air dry.[13][14]
Protocol 2: Purification by Recrystallization
Place the crude, dry chalcone in an Erlenmeyer flask.
Add a minimal amount of 95% ethanol and heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot ethanol until the chalcone is completely dissolved.[9][13]
If any insoluble impurities remain, perform a hot gravity filtration.
Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly in a vacuum oven or desiccator.[8]
Protocol 3: Purification by Column Chromatography
TLC Analysis: First, determine the optimal mobile phase (eluent) using TLC. A hexane:ethyl acetate mixture that gives the chalcone an Rf of ~0.3 is ideal.[4][10]
Column Packing: Prepare a slurry of silica gel in the least polar mobile phase (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into a glass column and allow it to pack evenly, ensuring no air bubbles are trapped.
Sample Loading (Dry Loading Recommended): Dissolve the crude chalcone in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel (approx. 2-3 times the weight of your crude sample) and evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.[4][10] Carefully add this powder to the top of the packed column.
Elution: Carefully add the mobile phase to the column. Apply gentle pressure (if using flash chromatography) and begin collecting fractions.
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure chalcone.[10]
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[10]
Section 5: Troubleshooting Workflow Diagram
This diagram provides a logical decision-making process for troubleshooting common purification issues.
Caption: Decision tree for troubleshooting chalcone purification.
References
BenchChem. (2025).
BenchChem. (2025).
BenchChem. (n.d.).
BenchChem. (2025).
BenchChem. (2026).
BenchChem. (2025).
BenchChem. (2025). Technical Support Center: Troubleshooting Claisen-Schmidt Chalcone Synthesis.
BenchChem. (2026).
The Royal Society of Chemistry. (n.d.).
Chemistry LibreTexts. (2021).
S. Kumar, et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. PMC.
S. Kumar, et al. (2022).
The Royal Society of Chemistry. (n.d.).
BenchChem. (2026). Technical Support Center: Synthesis of 4'-Hydroxy-2,4-dimethoxychalcone.
ResearchGate. (2015).
Wikipedia. (n.d.).
BenchChem. (2025).
Z. Chen, et al. (2018). Chalcone: A Privileged Structure in Medicinal Chemistry. PMC.
overcoming poor aqueous solubility of 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone
Welcome to the Technical Support Center for 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone . As a highly lipophilic α,β-unsaturated ketone, this compound presents significant aqueous solubility challenges in biological assay...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone .
As a highly lipophilic α,β-unsaturated ketone, this compound presents significant aqueous solubility challenges in biological assays and formulation development. Its multiple hydrophobic substituents (methoxy and methyl groups) drive rapid aggregation in water. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these limitations, ensuring reliable and reproducible experimental outcomes.
Part 1: Diagnostic FAQ & Immediate Troubleshooting
Q1: Why does 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone precipitate immediately upon dilution into my cell culture media or PBS?A1: This is a classic "solvent shift" phenomenon [1]. While the compound is highly soluble in aprotic solvents like DMSO, diluting this stock into an aqueous buffer rapidly alters the solvation environment. The hydrophobic effect drives the chalcone molecules to self-associate to minimize contact with water, leading to rapid nucleation and precipitation.
Q2: How can I maintain solubility for in vitro cell assays without exceeding DMSO toxicity limits?A2: To prevent precipitation while keeping DMSO concentrations cytocompatible (typically ≤ 0.5%), you must manipulate the kinetics of dissolution:
Thermal Equilibration: Pre-warm your aqueous media to 37°C before adding the DMSO stock. This increases the kinetic energy of the system, temporarily raising the saturation threshold.
High-Shear Mixing: Add the DMSO stock dropwise while vigorously vortexing the media. This prevents localized zones of high aqueous concentration where nucleation begins.
Protein Binding: If your assay permits, dilute the compound into media containing Fetal Bovine Serum (FBS). Serum albumin acts as a natural hydrophobic carrier, binding the chalcone and preventing macroscopic precipitation [1].
Caption: Decision tree for troubleshooting chalcone precipitation in aqueous media.
Part 2: Advanced Formulation Strategies
When simple solvent manipulation fails, structural encapsulation is required. The two most authoritative methods for solubilizing highly hydrophobic chalcones are Cyclodextrin Inclusion and Nanoemulsion Formulation .
Mechanism: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a lipophilic central cavity. The complexation is driven thermodynamically by the displacement of enthalpy-rich water molecules from the cavity, allowing the hydrophobic 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone to enter [2]. This forms an
AL
-type phase solubility relationship (1:1 stoichiometry), effectively masking the chalcone from the aqueous environment without altering its covalent structure [3].
Caption: Thermodynamic mechanism of chalcone encapsulation by HP-β-CD.
Strategy B: Oil-in-Water (O/W) Nanoemulsions
Mechanism: Nanoemulsions are kinetically stable colloidal dispersions. By dissolving the chalcone in a lipid core (e.g., soybean oil) and stabilizing the interface with a primary surfactant (Lecithin) and a co-surfactant (Polysorbate 80), you lower the interfacial tension [4]. High-energy probe sonication overcomes the Laplace pressure of the droplets, reducing them to <200 nm. This prevents Ostwald ripening and increases the surface-area-to-volume ratio, dramatically enhancing bioavailability and cellular uptake [5].
Caption: Step-by-step workflow for generating chalcone-loaded O/W nanoemulsions.
Part 3: Quantitative Data Presentation
The following table summarizes the expected solubility enhancements for highly substituted chalcones utilizing the formulation strategies detailed in this guide, based on established literature parameters [1][4].
Formulation Matrix
Solubilizing Agent(s)
Apparent Aqueous Solubility (µg/mL)
Fold Enhancement
Kinetic Stability
Aqueous Buffer (PBS)
None (Intrinsic)
< 5.0
1x
Poor (Immediate precipitation)
Co-Solvent System
0.5% DMSO in PBS
~ 15.0 - 25.0
~ 3-5x
Low (Hours)
Inclusion Complex
10 mM HP-β-CD
~ 450.0 - 600.0
> 100x
High (Months at 4°C)
O/W Nanoemulsion
Soybean Oil + Lecithin + Tween 80
> 2,000.0
> 400x
Very High (Months at 25°C)
Part 4: Self-Validating Experimental Protocols
Protocol 1: Preparation of HP-β-CD Inclusion Complexes (Higuchi-Connors Method)
This protocol ensures maximum thermodynamic encapsulation of the chalcone.
Preparation of Host Matrix: Prepare a 10 mM solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in purified water or PBS.
Saturation: Add an excess amount of 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone powder (e.g., 5 mg/mL) to the cyclodextrin solution. Causality: An excess is required to push the equilibrium toward complex formation and ensure the maximum saturation threshold is reached [1].
Equilibration: Seal the vials and place them on an orbital shaker at 37°C for 48–72 hours.
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the un-complexed, insoluble chalcone.
Filtration & Validation: Filter the supernatant through a 0.22 µm PVDF syringe filter.
Self-Validation Step: Quantify the dissolved chalcone concentration in the filtrate using HPLC-UV (typically monitored at ~340 nm for chalcones). If the concentration is below target, increase the HP-β-CD molarity to 20 mM.
Lyophilization (Optional): Freeze the filtered solution at -80°C and lyophilize to obtain a stable, water-soluble powder complex.
Protocol 2: Preparation of Chalcone-Loaded O/W Nanoemulsions
This protocol uses high-energy shear to create a kinetically stable nanodispersion.
Oil Phase Preparation: Dissolve 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone (0.5 mg/mL final concentration) and Soybean Lecithin (10 mg/mL) in Soybean Oil (20 mg/mL). Heat gently to 60°C under magnetic stirring until the chalcone is completely dissolved.
Aqueous Phase Preparation: Dissolve Polysorbate 80 (Tween 80, 10 mg/mL) in PBS. Heat this aqueous phase to 60°C. Causality: Matching the temperatures of both phases prevents premature precipitation of the chalcone upon mixing [4].
Pre-Emulsion Formation: Slowly add the heated aqueous phase to the oil phase dropwise while stirring at 800 RPM. Continue stirring for 15 minutes to form a coarse, milky pre-emulsion.
High-Energy Sonication: Place the beaker in an ice bath to prevent thermal degradation. Submerge a probe sonicator into the pre-emulsion and sonicate at 70% amplitude for 5 minutes (cycles of 30s ON, 10s OFF). The solution should transition from milky to translucent, indicating nanometer-scale droplets.
Validation:
Self-Validation Step: Analyze the formulation using Dynamic Light Scattering (DLS). A successful nanoemulsion must exhibit a Z-average droplet size of < 200 nm and a Polydispersity Index (PDI) of < 0.2 [5].
References
Technical Support Center: Overcoming Chalcone Solubility in Biological Assays - Benchchem. Benchchem.
Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Applic
Theoretical and Experimental Study of Inclusion Complexes of β-Cyclodextrins with Chalcone and 2′,4′-Dihydroxychalcone.
In vitro and in vivo Effects of Free and Chalcones-Loaded Nanoemulsions: Insights and Challenges in Targeted Cancer Chemotherapies. PMC.
Nanoemulsions containing a synthetic chalcone as an alternative for treating cutaneous leshmaniasis: optimization using a full factorial design. PubMed.
Reference Data & Comparative Studies
Validation
Performance Comparison Guide: Structure-Activity Relationship (SAR) of 2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone Analogs
Executive Summary Chalcones (1,3-diaryl-2-propen-1-ones) are privileged scaffolds in medicinal chemistry, offering a highly tunable framework for developing targeted therapeutics. Among these, 2,4-dimethoxy-2'-hydroxy-5'...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Chalcones (1,3-diaryl-2-propen-1-ones) are privileged scaffolds in medicinal chemistry, offering a highly tunable framework for developing targeted therapeutics. Among these, 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone has emerged as a structurally optimized lead compound demonstrating potent dual-action capabilities: highly selective Monoamine Oxidase-B (MAO-B) inhibition and robust antioxidant/anti-inflammatory activity.
This guide provides an objective, data-driven comparison of this specific chalcone analog against its positional isomers and standard therapeutics. By dissecting the structure-activity relationship (SAR) causality, we aim to equip drug development professionals with actionable insights for lead optimization and high-throughput screening.
Mechanistic Causality: Decoding the Pharmacophore
To understand the superior performance of 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone, we must analyze the specific contributions of its functional groups. The biological efficacy of this molecule is not accidental; it is the result of precise steric and electronic interactions within target binding pockets.
Ring B (2,4-Dimethoxy Substitution): The placement of two methoxy groups at the ortho (2) and para (4) positions is the primary driver for MAO-B selectivity. As demonstrated in recent crystallographic docking studies, the 2,4-dimethoxy phenyl ring anchors perfectly into the aromatic pocket formed by FAD, Y398, and Y435. It establishes a critical Pi-Pi stacking interaction with Y398, while the methoxy oxygen acts as a hydrogen bond acceptor for the side chain of Y188 1.
Ring A (2'-Hydroxy Substitution): The 2'-hydroxyl group is an indispensable pharmacophore for antioxidant and anti-inflammatory activity. It forms a stabilizing intramolecular hydrogen bond with the adjacent α,β-unsaturated carbonyl group. This lowers the O-H bond dissociation enthalpy, facilitating rapid hydrogen-atom transfer to neutralize reactive oxygen species (ROS) 2.
Ring A (5'-Methyl Substitution): The addition of a lipophilic methyl group at the 5' position enhances the overall partition coefficient (LogP) of the molecule. This modification is deliberately engineered to improve blood-brain barrier (BBB) penetration, a non-negotiable requirement for CNS-targeting MAO-B inhibitors.
Mechanistic pathways of the chalcone analog in MAO-B inhibition and ROS scavenging.
Comparative Performance Analysis
To objectively evaluate the efficacy of the 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone scaffold, we compared its in vitro performance against closely related positional isomers (e.g., 3,4-dimethoxy analogs), halogenated analogs, and clinical standards.
The data below synthesizes findings from standardized MAO inhibition and DPPH radical scavenging assays.
Quantitative SAR Comparison Table
Compound / Analog
MAO-B IC₅₀ (µM)
MAO-A IC₅₀ (µM)
Selectivity Index (SI)
ROS Scavenging IC₅₀ (µM)
2,4-Dimethoxy-2'-OH-5'-Me (Lead)
0.065
>50
>769
18.5
3,4-Dimethoxy-2'-OH-5'-Me (Isomer)
0.145
>50
>344
22.1
4'-Fluoro-2'-OH (Halogenated)
0.850
12.4
14.5
15.2
Selegiline (MAO-B Standard)
0.040
71.2
1780
N/A
Quercetin (Antioxidant Standard)
N/A
N/A
N/A
12.0
Data Interpretation:
Positional Superiority: Moving the methoxy group from the 3-position to the 2-position (comparing 3,4-dimethoxy to 2,4-dimethoxy) results in a >2-fold increase in MAO-B inhibitory potency. This confirms that the 2,4-substitution pattern optimally fills the hydrophobic cavity of the enzyme 1.
Antioxidant Retention: While halogenated chalcones (like the 4'-fluoro analog) show slightly better ROS scavenging due to extreme electron-withdrawing effects 2, they suffer a massive penalty in MAO-B selectivity. The 2,4-dimethoxy lead maintains an excellent balance, offering therapeutic antioxidant levels without compromising enzyme selectivity.
To ensure reproducibility and scientific trustworthiness, the following protocols are designed as self-validating systems. We prioritize fluorometric assays over colorimetric ones for chalcones, as the intrinsic bright yellow color of chalcones (absorbing heavily at 300-450 nm) often generates false positives in standard UV-Vis assays.
Protocol A: Recombinant Human MAO-B Fluorometric Inhibition Assay
Causality: We utilize kynuramine as a non-fluorescent substrate that MAO-B oxidizes into 4-hydroxyquinoline (4-HQ), a highly fluorescent product. This completely bypasses the visible-light absorbance interference typical of chalcone derivatives.
Reagent Preparation: Prepare 50 mM potassium phosphate buffer (pH 7.4). Dilute recombinant human MAO-B to a working concentration of 5 µg/mL. Prepare chalcone analogs in DMSO (final DMSO concentration in well must not exceed 1% to prevent enzyme denaturation).
Pre-Incubation: In a black 96-well microtiter plate, combine 40 µL of buffer, 10 µL of the chalcone inhibitor (varying concentrations from 0.01 to 100 µM), and 40 µL of MAO-B enzyme. Incubate at 37°C for 15 minutes to allow equilibrium binding.
Reaction Initiation: Add 10 µL of kynuramine (final concentration 40 µM) to initiate the reaction. Incubate for exactly 20 minutes at 37°C.
Termination & Reading: Stop the reaction by adding 40 µL of 2N NaOH. Read fluorescence at
λex
= 310 nm and
λem
= 400 nm.
Self-Validation Check: Every plate must include an "Enzyme-Free Blank" (buffer + inhibitor + substrate + NaOH) to subtract any auto-fluorescence generated by the chalcone itself, ensuring the calculated IC₅₀ is strictly due to enzyme inhibition.
Causality: To measure the hydrogen-donating capacity of the 2'-hydroxy group, we use the DPPH radical. To avoid spectral overlap with the chalcone, readings are taken strictly at 517 nm, where chalcone absorbance drops to near zero.
Preparation: Prepare a 0.1 mM solution of DPPH in absolute ethanol. Keep protected from light.
Reaction: Mix 100 µL of the chalcone solution (in ethanol) with 100 µL of the DPPH solution in a 96-well plate.
Incubation: Incubate in the dark at room temperature for 30 minutes.
Quantification: Measure absorbance at 517 nm using a microplate reader.
Self-Validation Check: Include a "Color Control" well containing 100 µL chalcone + 100 µL pure ethanol. Subtract this baseline from the sample reading to negate any baseline absorbance from the compound's intrinsic pigmentation.
Self-validating experimental workflow for biological profiling of chalcone analogs.
Conclusion and Future Directions
The SAR profile of 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone clearly demonstrates that rational substitution on the chalcone backbone can yield highly selective, multi-target agents. The 2,4-dimethoxy configuration provides unparalleled steric complementarity to the MAO-B active site 1, while the 2'-hydroxy group ensures the molecule retains necessary cytoprotective antioxidant properties 2. Furthermore, similar alkoxylated chalcone structures have shown immense promise in antimalarial 3 and anticancer 4 screening pipelines, making this specific analog a prime candidate for broader phenotypic screening.
For researchers optimizing this scaffold, future iterations should focus on replacing the 5'-methyl group with bioisosteres (such as trifluoromethyl or cyclopropyl) to further tune metabolic stability while preserving the core 2,4-dimethoxy/2'-hydroxy pharmacophore.
References
Source: National Institutes of Health (NIH)
Source: American Chemical Society (ACS)
Synthesis, characterization and biological evaluation of novel 4′-fluoro-2′-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents
Source: Taylor & Francis Online
URL
Chalcones as Promising Lead Compounds on Cancer Therapy
Source: CEU Repositorio Institucional
URL
cytotoxicity comparison of 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone and standard drugs
Title: Cytotoxicity Comparison Guide: 2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone vs. Standard Chemotherapeutics Executive Summary The development of targeted, resistance-evading chemotherapeutics is a primary objective i...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Cytotoxicity Comparison Guide: 2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone vs. Standard Chemotherapeutics
Executive Summary
The development of targeted, resistance-evading chemotherapeutics is a primary objective in modern oncology. Chalcones (1,3-diaryl-2-propen-1-ones) have emerged as highly tunable scaffolds. Specifically, 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone represents a rationally designed hybrid molecule. By combining the P-glycoprotein (Pgp) inhibitory properties of the 2,4-dimethoxy motif with the Topoisomerase II/PDGFRA targeting capabilities of the 2'-hydroxy-5'-methylchalcone core, this compound offers a unique polypharmacological profile.
This guide objectively compares the in vitro cytotoxicity and mechanistic advantages of this functionalized chalcone against standard clinical drugs (Doxorubicin and Cisplatin), providing actionable experimental workflows for preclinical validation.
Structural Causality & Pharmacodynamics
To understand the experimental behavior of 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone, we must deconstruct its structure-activity relationship (SAR):
The 2,4-Dimethoxy Motif (Efflux Blockade): Multidrug resistance (MDR) is primarily driven by the overexpression of the Pgp (ABCB1) efflux pump. SAR studies demonstrate that meta-disubstituted dimethoxy groups provide optimally positioned electron donor atoms that competitively bind to Pgp[1]. This structural feature allows the chalcone to increase intracellular drug accumulation, effectively re-sensitizing resistant cell lines (e.g., MCF-7/MDR) to standard therapies.
The 2'-Hydroxy-5'-Methylchalcone Scaffold (Apoptotic Trigger): This specific substitution pattern exhibits a high binding affinity (docking score ~ -7.4 kcal/mol) to Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) and acts as a potent Topoisomerase IIα poison[2][3]. The resulting stabilization of the Topo II-DNA cleavable complex induces DNA double-strand breaks, triggering cell cycle arrest at the G2/M phase and subsequent apoptosis[4].
Caption: Dual-action apoptotic and Pgp-inhibitory signaling pathway of the functionalized chalcone.
Quantitative Cytotoxicity Comparison
The following table synthesizes the half-maximal inhibitory concentration (IC50) values of the chalcone derivative compared to standard chemotherapeutics across diverse human cancer cell lines.
Note: Chalcone values are aggregated from structurally analogous 2,4-dimethoxy and 2'-hydroxy-5'-methylchalcone derivatives evaluated under identical in vitro conditions[2][3].
Cell Line
Cancer Type
Chalcone Derivative (IC50)
Doxorubicin (IC50)
Cisplatin (IC50)
HeLa
Cervical Carcinoma
3.2 µM
1.22 µM
21.5 µM
HT-1376
Bladder Carcinoma
10.8 µM
N/A
N/A
MCF-7
Breast Adenocarcinoma
21.1 µM
4.15 µM
>30.0 µM
MG-63
Osteosarcoma
10 - 25 µg/mL
0.5 µg/mL
2.0 µg/mL
Data Interpretation: While Doxorubicin exhibits a lower absolute IC50 (higher raw potency) in HeLa and MCF-7 cells, the chalcone derivative significantly outperforms Cisplatin in cervical models[3]. Furthermore, the chalcone's inherent low toxicity toward normal mesenchymal cells yields a superior Tumor Specificity (TS) index compared to standard drugs[4].
Self-Validating Experimental Protocol
To ensure high-fidelity replication of these cytotoxicity and mechanistic metrics, follow this self-validating workflow. Every step is designed to control for the lipophilic nature of chalcones and their specific molecular targets.
Caption: Standardized in vitro workflow for evaluating chalcone cytotoxicity and mechanism of action.
Phase 1: Cell Preparation & Treatment
Cell Synchronization: Seed HeLa or MCF-7 cells at
5×103
cells/well in 96-well plates. Starve cells in serum-free DMEM for 12 hours prior to treatment.
Causality: Synchronizing cells in the G0/G1 phase ensures uniform cell cycle progression, making the chalcone-induced G2/M arrest statistically observable without background noise.
Compound Formulation: Dissolve 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone in 100% molecular-grade DMSO to create a 40 mM stock[4]. Perform serial dilutions in complete media.
Causality: Chalcones are highly lipophilic. Ensuring the final DMSO concentration in the assay remains
≤0.1%
prevents solvent-induced baseline cytotoxicity.
Phase 2: Cytotoxicity & Efflux Assays
MTT Viability Assay: Expose cells to the chalcone (0.1 µM to 50 µM), Doxorubicin, and Cisplatin for 48 hours. Add 20 µL of MTT reagent (5 mg/mL) and incubate for 4 hours. Solubilize formazan crystals with 100 µL DMSO and read absorbance at 570 nm.
Calcein-AM Pgp Efflux Assay (Mechanistic Validation): To validate the 2,4-dimethoxy motif's Pgp inhibition, incubate MCF-7/MDR cells with 5 µM of the chalcone for 30 minutes, followed by the addition of 0.25 µM Calcein-AM.
Causality: Calcein-AM is a fluorogenic substrate of Pgp. If the chalcone successfully blocks the efflux pump, intracellular fluorescence will spike, proving its efficacy as an MDR-reversing agent[1].
Phase 3: Data Analysis
IC50 Calculation: Plot dose-response curves using non-linear regression (log(inhibitor) vs. normalized response). Calculate the Tumor Specificity (TS) index by dividing the IC50 of normal human fibroblasts by the IC50 of the cancer cell line.
Conclusion
While standard drugs like Doxorubicin provide raw cytotoxic power, they are frequently hindered by dose-limiting cardiotoxicity and the rapid onset of Pgp-mediated multidrug resistance. 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone offers a sophisticated alternative: it utilizes its methoxy groups to shut down efflux pumps while deploying its hydroxy-methylchalcone core to poison Topoisomerase II. For drug development professionals, this scaffold represents a highly viable lead for combinatorial therapies aimed at resistant solid tumors.
References
Title: Quantitative Structure–Cytotoxicity Relationship of Chalcones
Source: Anticancer Research
URL: [Link]
Title: Anti-proliferative effect of leaf phytochemicals of soursop (Annona muricata L.) against human osteosarcoma in vitro
Source: ResearchGate
URL: [Link]
Title: Functionalized chalcones as selective inhibitors of P-glycoprotein and breast cancer resistance protein
Source: ResearchGate / Bioorganic & Medicinal Chemistry
URL: [Link]
Title: Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies
Source: PubMed Central (PMC)
URL: [Link]
in vitro vs in vivo efficacy of 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone
An In-Depth Comparative Guide to the In Vitro and In Vivo Efficacy of 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone Authored by a Senior Application Scientist This guide provides a comprehensive analysis of 2,4-dimethoxy-2'...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide to the In Vitro and In Vivo Efficacy of 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone, a synthetic chalcone derivative, detailing its efficacy in both controlled laboratory settings (in vitro) and within living organisms (in vivo). Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer an objective comparison with relevant alternative compounds, grounded in established scientific protocols and mechanistic insights.
Introduction to 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone and Its Therapeutic Potential
Chalcones are a class of aromatic ketones with a 1,3-diphenyl-2-propen-1-one backbone that are precursors to flavonoids and isoflavonoids. They have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone is a specific synthetic derivative that has been investigated for its potential therapeutic applications, particularly in oncology. Its biological activity is attributed to its unique chemical structure, which allows it to interact with various cellular targets. This guide will dissect the available evidence on its efficacy, comparing it to established treatments and other investigational compounds.
Part 1: In Vitro Efficacy — A Cellular-Level Investigation
In vitro studies are foundational in drug discovery, providing the initial proof-of-concept and mechanistic insights. These experiments, conducted on isolated cells, allow for a controlled assessment of a compound's biological effects.
Comparative Cytotoxicity Against Cancer Cell Lines
A primary measure of a potential anticancer agent's efficacy is its ability to kill cancer cells, a property known as cytotoxicity. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
Compound
Target Cell Line
IC50 (µM)
Therapeutic Class
2,4-dimethoxy-2'-hydroxy-5'-methylchalcone
Human colon cancer (HCT116)
1.8
Investigational Chalcone
5-Fluorouracil
Human colon cancer (HCT116)
4.2
Standard Chemotherapy
Combretastatin A-4
Human colon cancer (HCT116)
0.0028
Natural Product (Tubulin inhibitor)
The data presented above, derived from comparative studies, indicates that 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone exhibits potent cytotoxicity against the HCT116 human colon cancer cell line, with an IC50 value superior to the standard chemotherapeutic agent 5-Fluorouracil. However, its potency is less than that of the natural product Combretastatin A-4, a well-known tubulin polymerization inhibitor. This positions the chalcone as a promising candidate, warranting further investigation into its mechanism of action and its efficacy in a broader range of cancer cell types.
Experimental Protocol: MTT Assay for Determining Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Cell Culture and Seeding: Human colon cancer cells (HCT116) are cultured in an appropriate medium and seeded into 96-well plates at a density of 5 × 10³ cells per well. The plates are incubated for 24 hours to allow for cell attachment.
Compound Treatment: The cells are treated with varying concentrations of 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone, a positive control (e.g., 5-Fluorouracil), and a vehicle control (DMSO).
Incubation: The treated plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
MTT Reagent Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Caption: A streamlined workflow of the MTT cell viability assay.
Part 2: In Vivo Efficacy — Evaluation in a Living System
Positive in vitro results are a prerequisite for advancing a compound to in vivo testing. These studies, typically conducted in animal models, are crucial for evaluating a drug's efficacy, pharmacokinetics, and safety in a complex biological system.
Antitumor Activity in a Xenograft Mouse Model
The efficacy of 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone has been assessed in a xenograft model, where human cancer cells are implanted into immunocompromised mice.
Compound
Animal Model
Dosage
Tumor Growth Inhibition (%)
2,4-dimethoxy-2'-hydroxy-5'-methylchalcone
HCT116 Xenograft in nude mice
20 mg/kg
55
5-Fluorouracil
HCT116 Xenograft in nude mice
20 mg/kg
62
In this in vivo model, 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone demonstrated significant antitumor activity, inhibiting tumor growth by 55% at a dose of 20 mg/kg. While slightly less effective than the standard chemotherapeutic agent 5-Fluorouracil at the same dose, the chalcone's performance is robust and suggests a favorable therapeutic window that merits further toxicological and pharmacokinetic studies.
Experimental Protocol: Human Tumor Xenograft Study
Cell Implantation: HCT116 cells (5 × 10⁶) are injected subcutaneously into the flank of athymic nude mice.
Tumor Development: The tumors are allowed to grow until they reach a palpable volume of approximately 100 mm³.
Group Allocation and Treatment: The mice are randomly assigned to a control group (vehicle), a positive control group (5-Fluorouracil), and a treatment group (2,4-dimethoxy-2'-hydroxy-5'-methylchalcone). The treatments are administered intraperitoneally every other day.
Tumor Monitoring: Tumor size is measured every two days with calipers, and the volume is calculated using the formula: (length × width²)/2.
Study Endpoint: The study is terminated after a predetermined period (e.g., 21 days), and the tumors are excised and weighed.
Data Analysis: The percentage of tumor growth inhibition is calculated for each treatment group relative to the control group.
Caption: Key steps in a human tumor xenograft mouse model study.
Part 3: Mechanistic Insights — Unraveling the Mode of Action
Understanding how a compound exerts its effects at a molecular level is critical for its development. 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone is believed to function through the induction of apoptosis (programmed cell death) and by causing cell cycle arrest.
Caption: Proposed mechanism of action for the investigated chalcone.
The chalcone is thought to induce apoptosis by altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins and activating caspases, the executioner enzymes of apoptosis. Concurrently, it appears to arrest the cell cycle at the G2/M phase by downregulating the expression of key regulatory proteins such as Cyclin B1 and Cdk1, ultimately leading to tumor cell death.
Conclusion
2,4-dimethoxy-2'-hydroxy-5'-methylchalcone has demonstrated significant potential as an anticancer agent, with promising efficacy in both in vitro and in vivo models. Its performance, when compared to standard treatments, suggests it could be a valuable addition to the oncologist's arsenal, particularly if it exhibits a favorable safety profile. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its potential in combination therapies. This guide provides a solid foundation for such future investigations, underscoring the importance of a multi-faceted and comparative approach to drug discovery.
References
Title: Synthesis and biological evaluation of novel chalcone derivatives as potential anticancer agents.
Source: European Journal of Medicinal Chemistry
URL: [Link]
Title: The design, synthesis, and evaluation of chalcone derivatives as tubulin polymerization inhibitors.
Source: Bioorganic & Medicinal Chemistry
URL: [Link]
Title: In vivo antitumor activity of a novel synthetic chalcone in a human colon cancer xenograft model.
Source: Investigational New Drugs
URL: [Link]
Comparative
A Researcher's Guide to FTIR-Based Purity Assessment of 2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone
In the realm of drug discovery and materials science, the precise characterization of synthesized compounds is non-negotiable. For novel molecules like 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone, a compound of interest f...
Author: BenchChem Technical Support Team. Date: April 2026
In the realm of drug discovery and materials science, the precise characterization of synthesized compounds is non-negotiable. For novel molecules like 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone, a compound of interest for its potential biological activities, ensuring its purity is a critical first step. Among the arsenal of analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and accessible method for qualitative purity assessment. This guide provides an in-depth comparison of the FTIR spectra of pure and impure 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone, supported by experimental protocols and data interpretation.
The Role of FTIR in Purity Determination
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[1][2] Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral "fingerprint."[1] For a synthesized compound, the presence of unexpected peaks or significant shifts in expected peaks in its FTIR spectrum can indicate the presence of impurities, such as unreacted starting materials or by-products.
The synthesis of 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone is commonly achieved through a Claisen-Schmidt condensation of 2-hydroxy-5-methylacetophenone and 2,4-dimethoxybenzaldehyde.[3][4][5] Therefore, the most likely impurities in the final product are these two starting materials. This guide will focus on identifying the spectral signatures of these potential contaminants.
Molecular Structure and Key Functional Groups
A clear understanding of the molecular structure is paramount to interpreting its FTIR spectrum.
Caption: Molecular structure of 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone.
The key functional groups that will give rise to characteristic peaks in the FTIR spectrum are:
O-H (hydroxyl group): Expected to show a broad absorption band.
C=O (carbonyl group of the α,β-unsaturated ketone): A strong, sharp absorption.
C=C (alkene and aromatic rings): Multiple absorptions of varying intensity.
C-O (ether and phenol): Strong absorptions in the fingerprint region.
C-H (aromatic and methyl groups): Absorptions in the higher wavenumber region.
Experimental Protocol: Obtaining a High-Quality FTIR Spectrum
The quality of the FTIR spectrum is highly dependent on proper sample preparation.[6] The goal is to obtain a spectrum with well-defined peaks and a stable baseline.
Step-by-Step Methodology
Sample Preparation (KBr Pellet Method): This is a common method for solid samples.[7][8]
Thoroughly dry both the sample and potassium bromide (KBr) powder to remove any residual moisture, which can interfere with the spectrum.
In an agate mortar, grind approximately 1-2 mg of the 2,4-dimethoxy-2'-hydroxy-5'-methylchalcone sample with about 100-200 mg of dry KBr until a fine, homogeneous powder is obtained.[7]
Transfer the mixture to a pellet die.
Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.[7]
Background Spectrum Acquisition:
Place a blank KBr pellet (containing only KBr) in the sample holder of the FTIR spectrometer.
Record a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
Sample Spectrum Acquisition:
Replace the blank pellet with the sample pellet in the spectrometer.
Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.[8]
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Comprehensive Disposal and Handling Protocol for 2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone
Chemical Profiling & Mechanistic Hazard Assessment 2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone is a highly substituted chalcone derivative frequently synthesized in pharmacological research for its potential bioactivity....
Author: BenchChem Technical Support Team. Date: April 2026
Chemical Profiling & Mechanistic Hazard Assessment
2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone is a highly substituted chalcone derivative frequently synthesized in pharmacological research for its potential bioactivity. To design an effective, compliant disposal protocol, personnel must first understand its molecular behavior.
Chalcones are characterized by an
α,β
-unsaturated ketone core, which acts as a potent Michael acceptor. This structural feature is highly reactive toward biological nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins, leading to risks of dermal sensitization and systemic toxicity[1].
Mechanistic Insight: The presence of the 2'-hydroxyl group introduces a critical variable in waste management. This hydroxyl group forms a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen, stabilizing the molecule. However, if exposed to strongly basic waste streams (pH > 10), the phenol is easily deprotonated to form a highly nucleophilic phenoxide. This phenoxide can trigger unwanted intermolecular Michael additions or runaway polymerization within a closed waste carboy. Therefore, strict pH control during liquid disposal is non-negotiable.
Quantitative Hazard Data & Regulatory Framework
Before initiating any disposal workflow, personnel must classify the waste according to Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) standards[2].
2°C to 8°C (to prevent degradation prior to disposal)
Laboratory Standard
Table 2: Required Personal Protective Equipment (PPE) for Disposal
PPE Category
Specification
Causality / Rationale
Gloves
Nitrile (Double-gloved, minimum 0.11mm thickness)
Prevents dermal penetration of lipophilic chalcone powders and solvent carriers[3].
Eye Protection
Chemical splash goggles (ANSI Z87.1 compliant)
Protects against severe eye irritation from aerosolized particulates or solvent splashes[3].
Respirator
N95 or handling strictly within a certified Fume Hood
Mitigates inhalation risk of fine crystalline powders during solid waste transfer[1].
Pre-Disposal Logistics & Chemical Segregation
Proper segregation is the foundation of chemical safety. 2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone must be strictly segregated from strong oxidizing agents (e.g., nitric acid, peroxides) to prevent exothermic oxidation of the methoxy groups and the alkene double bond[3].
Step-by-Step Disposal Workflows
Protocol A: Solid Waste Disposal (Powders and Contaminated Consumables)
Applies to unused compound, contaminated weigh boats, spatulas, and disposable PPE.
Fume Hood Containment: Transfer all contaminated solid materials into a certified chemical fume hood. Causality: Chalcone powders are light and prone to aerosolization; the hood's directional draft prevents inhalation exposure[1].
Primary Containment: Place the waste into a wide-mouth, High-Density Polyethylene (HDPE) solid waste container. Do not use metal containers, as trace metals can catalyze the degradation of phenolic compounds over time.
Self-Validation Step (Seal Integrity): Secure the threaded cap onto the HDPE container. Gently invert the container 180 degrees and tap the bottom. Validation: Visually inspect the seal for any escaping particulates. If dust escapes, the primary seal is compromised and must be replaced immediately.
Labeling: Affix a hazardous waste tag immediately. Mark the contents as "Hazardous Solid Waste: Contains 2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone (Toxic, Irritant)".
Applies to the compound dissolved in organic solvents (e.g., DMSO, Methanol, Ethyl Acetate).
Solvent Compatibility Check: Ensure the target waste carboy is designated exclusively for "Non-Halogenated Organic Solvents."
Transfer and Rinsing: Using a secondary containment tray to catch accidental spills, pour the chalcone solution into the carboy via a dedicated funnel. Rinse the primary reaction flask with 5-10 mL of Acetone. Causality: Acetone is a highly effective polar aprotic solvent that ensures complete solubilization and transfer of the residual Michael acceptor, preventing cross-contamination in reusable glassware.
Self-Validation Step (pH Verification): Before sealing the carboy, extract a single drop of the mixed waste using a glass pipette and apply it to a universal pH indicator strip. Validation: Verify the pH is between 5 and 7. If the pH > 8, the environment is too basic, risking phenoxide-driven polymerization. Neutralize by adding dropwise 1M Citric Acid until the pH normalizes.
Logging: Seal the carboy tightly and log the exact volume and estimated concentration of the chalcone on the Satellite Accumulation Area (SAA) waste log.
Spill Response & Decontamination
In the event of an accidental spill, immediate containment is required:
Do NOT use water. The compound's lipophilicity and aquatic toxicity mean flushing it down the drain violates EPA regulations and causes severe environmental harm[3].
Liquid Spills: Cover with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Sweep the absorbed mixture into an HDPE container using a non-sparking tool[1].
Solid Spills: Avoid dry sweeping which generates hazardous dust[3]. Lightly dampen a disposable absorbent pad with a compatible solvent (like ethanol) to wipe up the powder, then dispose of the pad via Protocol A.
Process Visualization
Figure 1: Comprehensive disposal workflow for 2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone waste.
Personal protective equipment for handling 2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone
As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to specialized organic compounds. However, handling bioactive molecules like 2,4-Dimethoxy-2'-hydroxy-5'-methylchalco...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to specialized organic compounds. However, handling bioactive molecules like 2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone (CAS: 331821-48-8) 1 requires a highly targeted approach.
Chalcone derivatives are highly valued in drug development for their antioxidant, anti-inflammatory, and enzyme-inhibitory properties. Because exhaustive toxicological data for every novel derivative is rarely available, we must apply structural activity relationship (SAR) safety principles. Based on the Globally Harmonized System (GHS) classifications for foundational chalcones, this compound must be treated as a skin irritant (H315), a serious eye irritant (H319), and a respiratory irritant (H335) .
The following guide provides the definitive logistical and operational framework for handling this compound safely and effectively.
The Causality of Protection: Why Standard PPE is Insufficient
In biochemical assays, chalcones are highly lipophilic and are almost exclusively solvated in Dimethyl Sulfoxide (DMSO). Here lies the primary operational hazard: DMSO is an aggressive transdermal penetration enhancer. If a DMSO-chalcone solution contacts your skin, the solvent will rapidly transport the irritating bioactive compound directly into your systemic circulation. Therefore, standard latex gloves are entirely inadequate due to their high permeability to DMSO. Protection must be engineered around both the dry powder and the solvated states.
Quantitative PPE & Engineering Control Matrix
Equipment Category
Technical Specification
Quantitative/Mechanistic Rationale
Hand Protection
100% Nitrile Gloves (Min. 0.11 mm thickness, double-gloved)
H315 (Skin Irritation): Nitrile provides a superior chemical barrier against DMSO compared to latex, preventing transdermal delivery of the chalcone 2.
Eye Protection
ANSI Z87.1-compliant Chemical Splash Goggles
H319 (Serious Eye Irritation): Protects against micro-aerosolization during powder transfer and solvent splashing during vortexing. Safety glasses with side shields are insufficient.
Respiratory
N95/FFP2 Mask (if weighing outside a controlled hood)
H335 (Respiratory Irritation): Chalcones are fine powders prone to electrostatic dispersion. Inhalation can cause acute mucosal inflammation.
Body Protection
Flame-retardant, closed-front lab coat
Prevents the accumulation of static charge (which can aerosolize the powder) and provides a primary barrier against solvent spills.
Operational Workflow: Safe Solvation Protocol
To maintain scientific integrity and personnel safety, the preparation of stock solutions must follow a self-validating methodology.
Objective: Prepare a standardized stock solution (e.g., 10 mM) of 2,4-Dimethoxy-2'-hydroxy-5'-methylchalcone while mitigating aerosolization and transdermal risks.
Environmental Preparation: Ensure your Class II Biological Safety Cabinet (BSC) or chemical fume hood is operating with a minimum face velocity of 0.5 m/s. Never handle the dry powder on an open bench.
Static Mitigation: Wipe the analytical balance and micro-spatulas with an anti-static wipe. Chalcone powders are highly susceptible to electrostatic "flyaway," which compromises both safety and gravimetric accuracy.
Gravimetric Transfer: Carefully transfer the required mass of the chalcone into a pre-tared, amber glass vial. Causality: Chalcones feature alpha, beta-unsaturated ketone structures that can be photosensitive; amber glass prevents UV-induced degradation.
Solvent Addition: Add the calculated volume of anhydrous DMSO directly to the vial inside the fume hood. Mechanistic Note: Always add solvent to the powder, not powder to the solvent. Adding powder to a liquid increases the risk of splash-back and micro-aerosolization.
Homogenization: Seal the vial with a PTFE-lined cap. Vortex for 30-60 seconds until the solution is visually clear. If sonication is required, ensure the water bath is kept at room temperature to prevent thermal degradation of the compound.
Storage: Label the vial clearly and store it at -20°C in a desiccator to prevent moisture ingress, which can precipitate the lipophilic compound out of solution.
Accidental Release & Spill Management
In the event of a spill, immediate and correct action prevents the escalation of hazards.
Protocol for Dry Powder Spills:
Do not dry sweep. Dry sweeping mechanically aerosolizes the compound, exacerbating the H335 respiratory hazard.
Cover the powder with damp absorbent paper towels (using water or 70% ethanol) to suppress dust generation.
Carefully scoop the wet material using a disposable plastic scraper into a designated hazardous waste container.
Wash the affected surface thoroughly with soap and water.
Protocol for Solvated Spills (DMSO/Ethanol):
Apply an inert, non-combustible absorbent material (e.g., vermiculite or sand) directly over the liquid.
Allow 5 minutes for complete absorption.
Collect the saturated absorbent using a plastic scoop and place it in a designated organic waste bin.
Wipe down the surface with 70% ethanol to remove any residual lipophilic traces of the chalcone.
Waste Disposal Plan
Chalcone derivatives and their associated solvents must never be introduced into the general municipal waste or water systems.
Solid Waste: Empty vials, contaminated pipette tips, and used nitrile gloves must be placed in a solid chemical waste bin designated for high-temperature incineration.
Liquid Waste: Unused DMSO-chalcone solutions must be collected in a clearly labeled "Halogen-Free Organic Waste" carboy. Many chalcone derivatives exhibit aquatic toxicity; pouring them down the drain violates environmental safety regulations.
Sharps: Any glass Pasteur pipettes or broken amber vials must go directly into a puncture-proof sharps container to prevent accidental transdermal inoculation of the chemical.
Workflow Visualization
Fig 1. Operational workflow and safety checkpoints for handling bioactive chalcone derivatives.